PD-1-IN-22
Description
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Properties
Molecular Formula |
C25H25N5O4 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide |
InChI |
InChI=1S/C25H25N5O4/c1-16-19(18-5-6-22-23(12-18)34-10-9-33-22)3-2-4-21(16)28-25(32)20-11-17(13-26-7-8-31)14-30-15-27-29-24(20)30/h2-6,11-12,14-15,26,31H,7-10,13H2,1H3,(H,28,32) |
InChI Key |
IWOBHQNCHHSQSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=CN3C2=NN=C3)CNCCO)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of PD-1 Inhibitors: A Technical Guide
Disclaimer: As of November 2025, there is no publicly available scientific literature or data for a specific molecule designated as "PD-1-IN-22." Therefore, this guide provides a comprehensive overview of the generally accepted mechanism of action for PD-1 inhibitors, intended to serve as a framework for understanding and evaluating novel therapeutics targeting this pathway. The data, protocols, and diagrams presented herein are representative examples for a typical PD-1 inhibitor.
Introduction to the PD-1/PD-L1 Pathway
Programmed cell death protein 1 (PD-1), a key immune checkpoint receptor, is primarily expressed on the surface of activated T cells, B cells, and natural killer (NK) cells.[1][2][3] Its primary role is to modulate the immune response and maintain self-tolerance, thereby preventing autoimmune reactions.[3][4] In a healthy state, the interaction of PD-1 with its ligands, programmed death-ligand 1 (PD-L1) and programmed death-ligand 2 (PD-L2), delivers an inhibitory signal to the T cell, leading to a dampening of the immune response.[1][5]
However, many cancer cells exploit this pathway to evade immune surveillance.[1][2] By overexpressing PD-L1 on their surface, tumor cells can engage with PD-1 on tumor-infiltrating T cells, effectively "switching them off" and preventing the immune system from attacking the cancer.[2][6] This leads to T-cell exhaustion, a state of dysfunction characterized by reduced proliferation and cytokine production.[7]
Core Mechanism of Action of PD-1 Inhibitors
PD-1 inhibitors are a class of immunotherapy drugs, typically monoclonal antibodies, designed to block the interaction between PD-1 and its ligands.[1][2] By binding to the PD-1 receptor on T cells, these inhibitors prevent PD-L1 on tumor cells from engaging with it. This blockade effectively releases the "brakes" on the immune system, restoring the ability of T cells to recognize and attack cancer cells.[1][2][5]
The restored T-cell activity leads to increased proliferation of effector T cells, enhanced cytokine production (such as IFN-γ and TNF-α), and a more robust anti-tumor immune response within the tumor microenvironment.[2]
Quantitative Data for a Representative PD-1 Inhibitor
The preclinical and clinical development of a PD-1 inhibitor involves the generation of extensive quantitative data to characterize its potency, efficacy, and pharmacokinetic profile. The following tables provide an example of how such data would be presented.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Assay Type | Cell Line / Protein | Representative Value |
| Binding Affinity (KD) | Surface Plasmon Resonance | Recombinant Human PD-1 | 0.5 nM |
| Recombinant Cynomolgus PD-1 | 0.8 nM | ||
| Receptor Occupancy (EC50) | Flow Cytometry | Activated Human T cells | 1.2 nM |
| PD-1/PD-L1 Blockade (IC50) | Reporter Gene Assay | Jurkat-PD-1/CHO-PD-L1 | 0.9 nM |
| T-cell Activation (EC50) | Mixed Lymphocyte Reaction | Human PBMCs | 1.5 nM |
Table 2: In Vivo Efficacy in Syngeneic Mouse Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Complete Response (CR) Rate |
| MC38 (Colon Carcinoma) | 10 mg/kg, twice weekly | 75% | 30% |
| B16-F10 (Melanoma) | 10 mg/kg, twice weekly | 60% | 15% |
Key Experimental Protocols
The characterization of a novel PD-1 inhibitor relies on a battery of well-established in vitro and in vivo assays.
PD-1/PD-L1 Blockade Assay
Principle: This assay quantifies the ability of an inhibitor to block the interaction between PD-1 and PD-L1. A common method utilizes engineered cell lines: one expressing the PD-1 receptor coupled to a reporter system (e.g., luciferase driven by an NFAT response element), and another cell line expressing PD-L1.
Methodology:
-
Cell Culture: Jurkat T cells are engineered to express human PD-1 and contain a luciferase reporter gene under the control of the NFAT response element. A separate cell line, such as CHO-K1, is engineered to express human PD-L1.
-
Co-culture: The PD-1 effector cells and PD-L1 expressing cells are co-cultured in the presence of varying concentrations of the test inhibitor.
-
Incubation: The co-culture is incubated for a period (e.g., 6 hours) to allow for cell-cell interaction and subsequent signal transduction.
-
Lysis and Luminescence Reading: A reagent is added to lyse the cells and activate the luciferase enzyme. The resulting luminescence, which is proportional to T-cell activation (and inversely proportional to PD-1/PD-L1 engagement), is measured using a luminometer.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to achieve 50% blockade of the PD-1/PD-L1 interaction, is calculated.
T-cell Activation Assay (Mixed Lymphocyte Reaction)
Principle: This assay assesses the functional consequence of PD-1 blockade by measuring the proliferation and cytokine production of T cells in response to an allogeneic stimulus.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors.
-
Co-culture: The PBMCs from the two donors are mixed together (one-way MLR, where one set of cells is irradiated to prevent proliferation and act as stimulators).
-
Treatment: The co-culture is treated with varying concentrations of the PD-1 inhibitor or an isotype control antibody.
-
Incubation: The cells are incubated for 5-7 days.
-
Proliferation Measurement: T-cell proliferation is assessed by adding a radioactive tracer (e.g., 3H-thymidine) or a fluorescent dye (e.g., CFSE) and measuring its incorporation or dilution, respectively.
-
Cytokine Analysis: Supernatants from the co-culture are collected, and the concentration of cytokines such as IFN-γ and IL-2 is measured using ELISA or a multiplex bead-based assay.
Visualizing the Mechanism and Workflows
Signaling Pathways and Experimental Workflow Diagrams
Caption: PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
Caption: Mechanism of action of a PD-1 inhibitor blocking the PD-1/PD-L1 interaction.
References
- 1. Understanding PD-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The role of PD-1 signaling in health and immune-related diseases [frontiersin.org]
- 5. Mechanism of action of PD‐1 receptor/ligand targeted cancer immunotherapy[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 7. Reviving Exhausted Immune Cells Boosts Tumor Elimination | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
The Molecular Target of PD-1-IN-22: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-1-IN-22 is a potent small molecule inhibitor that targets the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) protein-protein interaction. This interaction is a critical immune checkpoint that plays a significant role in tumor immune evasion. By disrupting the binding of PD-1, expressed on activated T cells, to its ligand PD-L1, found on tumor cells, this compound aims to restore anti-tumor immunity. This technical guide provides a comprehensive overview of the molecular target of this compound, including its mechanism of action, quantitative data, and the experimental protocols used for its characterization, based on the primary research that first disclosed the compound.
Molecular Target and Mechanism of Action
The primary molecular target of this compound is the interaction between the human PD-1 receptor and its ligand, PD-L1. This compound functions as an antagonist, physically binding to PD-L1 and sterically hindering its association with PD-1. This blockade releases the "brake" on T-cell activation, thereby enhancing the immune system's ability to recognize and eliminate cancerous cells.
The PD-1/PD-L1 signaling pathway is a key negative regulator of T-cell activity. The binding of PD-L1 on tumor cells to the PD-1 receptor on T cells initiates a signaling cascade within the T cell that leads to the suppression of T-cell proliferation, cytokine production, and cytotoxic activity. This compound, by inhibiting this initial binding event, prevents the downstream signaling that leads to T-cell exhaustion and dysfunction.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, as reported in the primary literature.
| Parameter | Value | Assay Type | Description |
| IC50 | 92.3 nM[1][2] | HTRF Assay | The half maximal inhibitory concentration of this compound required to block the PD-1/PD-L1 interaction in a biochemical assay. |
| Cellular Activity | Dose-dependent elevation of IFN-γ secretion | Co-culture model | This compound demonstrated the ability to enhance the secretion of interferon-gamma (IFN-γ) by CD3+ T cells when co-cultured with Hep3B/OS-8/hPD-L1 cells, indicating the restoration of T-cell effector function.[1] |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This biochemical assay was employed to determine the in vitro potency of this compound in disrupting the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1-His protein
-
Recombinant human PD-L1-Fc protein
-
Anti-Fc antibody conjugated to Eu3+-cryptate (donor)
-
Anti-His antibody conjugated to d2 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
Test compound (this compound)
Protocol:
-
A solution of recombinant human PD-L1-Fc and anti-Fc-Eu3+ cryptate was prepared in assay buffer.
-
A solution of recombinant human PD-1-His and anti-His-d2 was prepared in assay buffer.
-
Serial dilutions of this compound were prepared in the assay buffer.
-
To each well of a 384-well plate, the following were added in order:
-
Test compound solution or vehicle control.
-
PD-L1-Fc/anti-Fc-Eu3+ solution.
-
PD-1-His/anti-His-d2 solution.
-
-
The plate was incubated at room temperature for a specified period (e.g., 1-2 hours) to allow for the binding reaction to reach equilibrium.
-
The HTRF signal was read on a compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.
-
The ratio of the signals (665 nm / 620 nm) was calculated, and the percent inhibition was determined relative to the controls.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
T-Cell Co-Culture Assay for Cellular Activity
This cell-based assay was utilized to assess the ability of this compound to restore T-cell function in a setting that mimics the tumor microenvironment.
Materials:
-
Hep3B/OS-8/hPD-L1 cell line (human liver cancer cells engineered to overexpress human PD-L1)
-
Human peripheral blood mononuclear cells (PBMCs) or isolated CD3+ T cells
-
Anti-CD3 antibody (for T-cell activation)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound)
-
IFN-γ ELISA kit
Protocol:
-
Hep3B/OS-8/hPD-L1 cells were seeded in a 96-well plate and allowed to adhere overnight.
-
The following day, human CD3+ T cells were added to the wells containing the cancer cells.
-
Anti-CD3 antibody was added to the co-culture to provide a primary T-cell activation signal.
-
Serial dilutions of this compound were added to the appropriate wells.
-
The co-culture was incubated for a period of 48-72 hours.
-
After the incubation period, the cell culture supernatant was collected.
-
The concentration of IFN-γ in the supernatant was quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
The dose-dependent increase in IFN-γ secretion in the presence of this compound was analyzed to determine its cellular efficacy.
Visualizations
Caption: PD-1/PD-L1 signaling and the inhibitory action of this compound.
Caption: A typical experimental workflow for characterizing a PD-1/PD-L1 inhibitor like this compound.
References
The Discovery and Synthesis of Small-Molecule PD-1/PD-L1 Inhibitors: A Technical Overview
Disclaimer: No publicly available scientific literature or documentation could be found for a compound specifically named "PD-1-IN-22." This technical guide will, therefore, focus on a well-characterized and pioneering small-molecule PD-1/PD-L1 inhibitor, BMS-202 , as a representative example to illustrate the discovery, synthesis, and mechanism of action of this class of molecules. The principles and methodologies described are broadly applicable to the field of small-molecule immune checkpoint inhibitor development.
Introduction: The Rationale for Small-Molecule PD-1/PD-L1 Inhibitors
The interaction between the programmed cell death protein 1 (PD-1) receptor on T-cells and its ligand, programmed death-ligand 1 (PD-L1), on tumor cells is a critical immune checkpoint.[1][2] This interaction suppresses T-cell activity, allowing cancer cells to evade the host's immune system.[2][3] While monoclonal antibodies (mAbs) targeting this pathway have revolutionized cancer therapy, they possess inherent limitations, including poor oral bioavailability, limited tumor penetration, potential for immune-related adverse events, and high manufacturing costs.[1][4]
Small-molecule inhibitors offer a promising alternative that can overcome these challenges.[2][4] They have the potential for oral administration, better penetration into the tumor microenvironment, and more manageable pharmacokinetic and pharmacodynamic profiles.[5][6] The discovery of compounds like BMS-202 demonstrated the feasibility of targeting the PD-1/PD-L1 protein-protein interface with small molecules.[7][8]
The Discovery of a Novel Class of PD-L1 Inhibitors
The journey to discover small-molecule inhibitors of the PD-1/PD-L1 pathway involved innovative screening and design strategies. Researchers at Bristol-Myers Squibb (BMS) were the first to disclose a series of potent biphenyl-based compounds, including BMS-202, that effectively block this interaction.[4][8]
The discovery process typically involves several key stages:
-
High-Throughput Screening (HTS): Large chemical libraries are screened to identify initial "hit" compounds that can disrupt the PD-1/PD-L1 interaction. A common method for this is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[4][7]
-
Hit-to-Lead Optimization: Initial hits from the HTS are chemically modified to improve their potency, selectivity, and drug-like properties. This process is guided by structure-activity relationship (SAR) studies.[1][3]
-
Mechanism of Action Elucidation: Further studies are conducted to understand how the lead compounds inhibit the PD-1/PD-L1 interaction. For the BMS compounds, it was discovered that they bind directly to PD-L1 and induce its dimerization, which sterically hinders the binding of PD-1.[7][9]
The following diagram illustrates a general workflow for the discovery of small-molecule PD-1/PD-L1 inhibitors.
References
- 1. Jagiellonian University Repository [ruj.uj.edu.pl]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pharmacokinetics and pharmacodynamics of PD-1/PD-L1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
PD-1-IN-22: A Technical Guide for a Novel Small Molecule Inhibitor of the PD-1/PD-L1 Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-1-IN-22 has emerged as a potent, small molecule inhibitor targeting the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint pathway. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activities, and detailed experimental protocols for its evaluation. All quantitative data are presented in structured tables, and key mechanisms and workflows are visualized using diagrams in the DOT language.
Introduction
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance.[1][2] Tumor cells often exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and anergy.[3] While monoclonal antibodies targeting this pathway have shown significant clinical success, there is a growing interest in the development of small molecule inhibitors due to their potential for oral bioavailability, shorter half-life, and better tumor penetration.[4] this compound, a member of thetriazolo[4,3-a]pyridine class of compounds, has been identified as a potent inhibitor of the PD-1/PD-L1 interaction.
This compound: Core Data
| Property | Value | Reference |
| Chemical Formula | C₂₅H₂₅N₅O₄ | |
| Molecular Weight | 459.50 g/mol | |
| CAS Number | 2349372-98-9 | |
| Appearance | Light yellow to light brown solid |
Biochemical and Cellular Activity
This compound has been characterized through a series of in vitro assays to determine its potency and mechanism of action.
Biochemical Activity
The inhibitory activity of this compound on the PD-1/PD-L1 interaction was determined using a Homogenous Time-Resolved Fluorescence (HTRF) assay.
| Compound | HTRF IC₅₀ (nM) |
| This compound (A22) | 92.3 |
Table 1: Biochemical potency of this compound in an HTRF assay.
Cellular Activity
The ability of this compound to restore T-cell function was assessed in a co-culture model.
| Treatment | IFN-γ Secretion |
| This compound (A22) | Dose-dependent increase |
Table 2: Cellular activity of this compound in a co-culture assay.
Experimental Protocols
Homogenous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay quantifies the inhibition of the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 protein
-
Recombinant human PD-L1 protein
-
HTRF detection reagents
-
Assay buffer
-
384-well low volume plates
-
Test compound (this compound)
Protocol:
-
Add test compound dilutions to the assay plate.
-
Add a pre-mixed solution of PD-1 and PD-L1 proteins to the wells.
-
Incubate to allow for protein-protein interaction and inhibitor binding.
-
Add HTRF detection reagents (e.g., anti-tag antibodies labeled with a FRET donor and acceptor).
-
Incubate to allow for detection reagent binding.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and determine the IC₅₀ value by fitting the data to a dose-response curve.
T-cell and Tumor Cell Co-culture Assay
This cellular assay evaluates the ability of the inhibitor to enhance T-cell effector function.
Cell Lines:
-
Hep3B/OS-8/hPD-L1 (human hepatocellular carcinoma cells engineered to overexpress human PD-L1)
-
CD3+ T cells
Protocol:
-
Seed the Hep3B/OS-8/hPD-L1 cells in a 96-well plate and allow them to adhere overnight.
-
The following day, add freshly isolated CD3+ T cells to the wells.
-
Add serial dilutions of the test compound (this compound) to the co-culture.
-
Incubate the plate for a specified period (e.g., 72 hours) to allow for T-cell activation and cytokine secretion.
-
Collect the cell culture supernatant.
-
Measure the concentration of IFN-γ in the supernatant using an ELISA kit.
-
Analyze the data to determine the dose-dependent effect of the compound on IFN-γ secretion.
Visualizations
PD-1/PD-L1 Signaling Pathway and Inhibition
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
HTRF Assay Experimental Workflow
Caption: A simplified workflow for the HTRF-based PD-1/PD-L1 inhibition assay.
Logic of Co-culture Assay
Caption: Logical relationship in the T-cell and tumor cell co-culture experiment.
References
- 1. Progress in PD-1/PD-L1 pathway inhibitors: From biomacromolecules to small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of PD-1-IN-22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of PD-1-IN-22, a potent small molecule inhibitor of the Programmed Cell Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. This document details the biochemical and cellular activities of this compound, presenting quantitative data in structured tables, comprehensive experimental protocols, and visualizations of key pathways and workflows.
Biochemical Activity: Inhibition of PD-1/PD-L1 Interaction
This compound directly inhibits the binding of PD-1 to its ligand, PD-L1. The potency of this inhibition was quantified using a biochemical assay.
Table 1: Biochemical Inhibition of PD-1/PD-L1 Interaction by this compound
| Compound | Assay Type | Target Interaction | IC50 (nM) | Reference |
| This compound | HTRF | Human PD-1/PD-L1 | 92.3 | [1][2] |
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay quantifies the inhibition of the PD-1/PD-L1 interaction in a biochemical format.
-
Reagents:
-
Human PD-1-Fc (recombinant)
-
Human PD-L1-His (recombinant)
-
Anti-Human Fc antibody labeled with Eu3+-cryptate (donor fluorophore)
-
Anti-His antibody labeled with d2 (acceptor fluorophore)
-
Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
This compound (or other test compounds)
-
-
Procedure:
-
A solution of human PD-L1-His is incubated with varying concentrations of this compound in a low-volume 384-well plate.
-
Human PD-1-Fc is then added to the wells.
-
A mixture of the anti-Human Fc-Eu3+ and anti-His-d2 antibodies is added.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence is read on an HTRF-compatible plate reader, with excitation at 320 nm and emission at 620 nm (for the donor) and 665 nm (for the acceptor).
-
-
Data Analysis:
-
The HTRF ratio (665 nm / 620 nm) is calculated. A decrease in this ratio indicates inhibition of the PD-1/PD-L1 interaction.
-
The IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Cellular Activity: T-Cell Activation
This compound has been shown to enhance T-cell activity by blocking the PD-1/PD-L1 immune checkpoint in a cellular context. This was demonstrated by measuring the secretion of Interferon-gamma (IFN-γ) in a co-culture system.
Table 2: Cellular Activity of this compound in a T-Cell/Tumor Cell Co-culture Model
| Compound | Assay Type | Cell Model | Readout | Activity | Reference |
| This compound | T-Cell/Tumor Cell Co-culture | Hep3B/OS-8/hPD-L1 and CD3+ T-cells | IFN-γ Secretion | Dose-dependently elevates IFN-γ secretion.[1][2] | [1][2] |
Experimental Protocol: T-Cell/Tumor Cell Co-culture Assay for IFN-γ Secretion
This assay evaluates the ability of this compound to restore T-cell effector function in the presence of PD-L1-expressing tumor cells.
-
Cell Lines:
-
Target Cells: A co-culture of Hep3B and OS-8 cells engineered to express human PD-L1 (Hep3B/OS-8/hPD-L1).
-
Effector Cells: Activated human CD3+ T-cells.
-
-
Procedure:
-
Hep3B/OS-8/hPD-L1 cells are seeded in a 96-well plate.
-
Activated CD3+ T-cells are added to the wells containing the target cells.
-
This compound is added to the co-culture at various concentrations.
-
The plate is incubated for a period sufficient to allow for T-cell activation and cytokine secretion (e.g., 48-72 hours).
-
The supernatant is collected from each well.
-
The concentration of IFN-γ in the supernatant is quantified using a standard method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
The concentration of IFN-γ is plotted against the concentration of this compound.
-
The dose-dependent increase in IFN-γ secretion is indicative of the compound's ability to block the PD-1/PD-L1 checkpoint and restore T-cell activity.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: PD-1 Signaling Pathway and Inhibition by this compound.
Caption: HTRF Assay Workflow for PD-1/PD-L1 Inhibition.
Caption: T-Cell/Tumor Co-culture Assay Workflow.
References
In-Depth Technical Guide: PD-1-IN-22 Binding Affinity to PD-1/PD-L1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of PD-1-IN-22, a small molecule inhibitor of the Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1) interaction. This document details the quantitative binding data, in-depth experimental protocols for determining binding affinity, and a visual representation of the relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The inhibitory potency of this compound on the PD-1/PD-L1 interaction is a critical parameter for its characterization as an immune checkpoint inhibitor. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.
Table 1: Quantitative Binding Data for this compound
| Compound | Parameter | Value | Assay Type |
| This compound | IC50 | 92.3 nM | Biochemical Assay |
This data indicates that this compound is a potent inhibitor of the PD-1/PD-L1 interaction. The IC50 value represents the concentration of the inhibitor required to reduce the binding of PD-1 to PD-L1 by 50% in a biochemical assay.
Experimental Protocols
The determination of the binding affinity and inhibitory activity of small molecules like this compound against the PD-1/PD-L1 interaction is commonly performed using biophysical and biochemical assays such as Homogeneous Time-Resolved Fluorescence (HTRF) and Surface Plasmon Resonance (SPR).
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust, high-throughput screening method used to measure protein-protein interactions. The assay is based on the fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.
Objective: To determine the IC50 value of this compound for the inhibition of the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with an Fc-tag)
-
Anti-His antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Anti-Fc antibody labeled with a FRET acceptor (e.g., d2 or XL665)
-
This compound (or other test compounds)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.
-
Reagent Preparation: Prepare solutions of recombinant PD-1 and PD-L1 proteins in the assay buffer at appropriate concentrations. Prepare the donor and acceptor antibody solutions in the detection buffer.
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the diluted this compound or control (DMSO) to the wells of the 384-well plate.
-
Add the PD-1 protein solution (e.g., 5 µL) to all wells.
-
Add the PD-L1 protein solution (e.g., 5 µL) to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the binding interaction and inhibition to occur.
-
-
Detection:
-
Add the mixture of donor and acceptor antibodies (e.g., 5 µL) to each well.
-
Incubate the plate at room temperature for another defined period (e.g., 2-4 hours) to allow the antibodies to bind to their respective tags.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader. The reader will excite the donor fluorophore (e.g., at 320 nm) and measure the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) for each well.
-
Normalize the data using positive controls (no inhibitor) and negative controls (no PD-1 or PD-L1).
-
Plot the normalized HTRF signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It is used to determine the kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) of a compound's binding to its target.
Objective: To determine the binding kinetics (kon, koff) and affinity (KD) of this compound to PD-L1.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human PD-L1 protein
-
This compound (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the recombinant PD-L1 protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters using ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein immobilization to subtract non-specific binding.
-
-
Analyte Injection:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the immobilized PD-L1 surface and the reference flow cell at a constant flow rate.
-
Monitor the binding in real-time by recording the change in the SPR signal (response units, RU).
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the compound.
-
-
Surface Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = koff / kon).
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations are crucial for understanding the complex biological and experimental processes involved. The following diagrams were generated using Graphviz (DOT language).
Caption: HTRF experimental workflow for IC50 determination.
Caption: PD-1/PD-L1 signaling pathway and inhibition by this compound.
Preliminary Efficacy of Novel PD-1 Inhibitors: A Technical Overview
This technical guide provides a comprehensive overview of the preclinical evaluation of novel Programmed Death-1 (PD-1) inhibitors, intended for researchers, scientists, and drug development professionals. The document outlines the core methodologies used to assess the efficacy of these inhibitors, presents representative data in a structured format, and visualizes key biological pathways and experimental workflows. While the data presented herein is illustrative, it reflects typical findings for a potent and selective PD-1 inhibitor.
Introduction to PD-1/PD-L1 Pathway and Inhibition
The Programmed Death-1 (PD-1) receptor and its ligand, Programmed Death-Ligand 1 (PD-L1), constitute a critical immune checkpoint pathway that regulates T-cell activation and maintains self-tolerance.[1][2][3] PD-1 is an inhibitory receptor expressed on activated T cells, while PD-L1 can be highly expressed on the surface of various cancer cells.[1][2] The binding of PD-L1 to PD-1 transmits a suppressive signal that inhibits T-cell proliferation, cytokine production, and cytotoxic activity, allowing tumor cells to evade the host immune response.[1][2][4][5]
The therapeutic strategy of blocking the PD-1/PD-L1 interaction with inhibitors, such as monoclonal antibodies or novel small molecules, aims to restore anti-tumor immunity.[1][2][6] By preventing the engagement of PD-1 with PD-L1, these inhibitors release the "brakes" on the immune system, enabling T cells to recognize and attack cancer cells.[4][6]
In Vitro Efficacy Assessment
The initial evaluation of a novel PD-1 inhibitor involves a series of in vitro assays to determine its binding affinity, potency, and mechanism of action at a cellular level.
Quantitative Binding and Functional Data
The following table summarizes representative in vitro data for a novel PD-1 inhibitor, designated here as PD-1-IN-XX.
| Assay Type | Target | Cell Line | Parameter | Value |
| Binding Affinity | Human PD-1 | Recombinant | KD | 0.1 nM |
| Cynomolgus PD-1 | Recombinant | KD | 0.3 nM | |
| PD-1/PD-L1 Blockade | CHO-K1 (hPD-1) | Cellular | IC50 | 0.5 nM |
| T-cell Activation | Jurkat (NFAT-luc) | Cellular | EC50 | 1.2 nM |
| Cytokine Release (IFN-γ) | Human PBMCs | Primary Cells | EC50 | 2.5 nM |
| Tumor Cell Killing | Co-culture | Cellular | EC50 | 5.0 nM |
Experimental Protocols
2.2.1. Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol details the methodology for determining the binding kinetics and affinity (KD) of PD-1-IN-XX to recombinant PD-1 protein.
-
Immobilization: Recombinant human or cynomolgus PD-1 ectodomain is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of PD-1-IN-XX in HBS-EP+ buffer are injected over the sensor surface at a constant flow rate.
-
Data Acquisition: Association and dissociation phases are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
2.2.2. PD-1/PD-L1 Blockade Assay
This cell-based assay quantifies the ability of PD-1-IN-XX to block the interaction between PD-1 and PD-L1.
-
Cell Lines: A stable CHO-K1 cell line expressing human PD-1 and a reporter construct (e.g., luciferase) is used, along with another cell line expressing human PD-L1.
-
Co-culture: The two cell lines are co-cultured in the presence of varying concentrations of PD-1-IN-XX.
-
Incubation: The co-culture is incubated to allow for PD-1/PD-L1 interaction, which inhibits the reporter signal.
-
Signal Measurement: After incubation, the reporter signal (e.g., luminescence) is measured.
-
Data Analysis: The IC50 value, representing the concentration of inhibitor required to achieve 50% blockade of the PD-1/PD-L1 interaction, is calculated from the dose-response curve.
2.2.3. T-cell Activation and Cytokine Release Assays
These assays assess the functional consequence of PD-1/PD-L1 blockade on T-cell activity.
-
Cell System: Human peripheral blood mononuclear cells (PBMCs) are co-cultured with a cancer cell line expressing PD-L1.
-
Stimulation: T cells within the PBMC population are stimulated with an anti-CD3 antibody to induce T-cell receptor (TCR) signaling.
-
Treatment: The co-culture is treated with a dose range of PD-1-IN-XX.
-
Endpoint Measurement:
-
T-cell Activation: After 24 hours, T-cell activation markers (e.g., CD69, CD25) are measured by flow cytometry.
-
Cytokine Release: After 48-72 hours, the supernatant is collected, and the concentration of secreted IFN-γ is quantified using an ELISA kit.
-
-
Data Analysis: The EC50 values for T-cell activation and IFN-γ release are determined from the respective dose-response curves.
In Vivo Efficacy Studies
The anti-tumor efficacy of PD-1-IN-XX is evaluated in preclinical animal models that recapitulate the tumor microenvironment.
Quantitative In Vivo Efficacy Data
The following table presents representative data from a syngeneic mouse tumor model treated with PD-1-IN-XX.
| Animal Model | Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Complete Responses (CR) |
| C57BL/6 | MC38 (Colon) | Vehicle | q3d x 5 | 0% | 0/10 |
| PD-1-IN-XX (1 mg/kg) | q3d x 5 | 45% | 1/10 | ||
| PD-1-IN-XX (5 mg/kg) | q3d x 5 | 78% | 4/10 | ||
| PD-1-IN-XX (10 mg/kg) | q3d x 5 | 95% | 7/10 | ||
| BALB/c | CT26 (Colon) | Vehicle | q3d x 5 | 0% | 0/10 |
| PD-1-IN-XX (5 mg/kg) | q3d x 5 | 65% | 3/10 |
Experimental Protocol: Syngeneic Mouse Model
This protocol describes a typical in vivo study to assess the anti-tumor activity of a PD-1 inhibitor.
-
Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are used.
-
Tumor Implantation: A suspension of syngeneic tumor cells (e.g., MC38 or CT26) is subcutaneously implanted into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³), and tumor volume is measured regularly with calipers.
-
Randomization and Treatment: Mice are randomized into treatment groups and treated with vehicle control or different doses of PD-1-IN-XX via an appropriate route of administration (e.g., intraperitoneal or intravenous).
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups at the end of the study.
-
Complete Responses (CR): The number of mice with complete tumor regression.
-
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens may be harvested for analysis of immune cell infiltration (e.g., CD8+ T cells) and target engagement by flow cytometry or immunohistochemistry.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PD-1/PD-L1 signaling pathway and mechanism of inhibition.
Caption: Preclinical experimental workflow for a novel PD-1 inhibitor.
Conclusion
The preliminary efficacy studies outlined in this guide provide a robust framework for the preclinical evaluation of novel PD-1 inhibitors. Through a combination of in vitro and in vivo experiments, it is possible to characterize the binding properties, functional activity, and anti-tumor efficacy of these promising therapeutic agents. The representative data and protocols presented here serve as a foundation for the design and interpretation of studies aimed at advancing new immunotherapies toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 5. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effect of a Novel PD-1 Inhibitor, PD-1-IN-22, on T-cell Activation
Disclaimer: The molecule "PD-1-IN-22" is not a publicly recognized compound. This technical guide is a representative example based on the expected effects of a hypothetical small molecule PD-1 inhibitor on T-cell activation, drawing upon general knowledge of the PD-1/PD-L1 signaling pathway and established in vitro assays. The quantitative data presented herein is illustrative and not derived from actual experimental results for a compound with this designation.
This guide is intended for researchers, scientists, and drug development professionals interested in the mechanism and evaluation of PD-1 inhibitors.
Introduction to PD-1 and its Role in T-cell Regulation
Programmed cell death protein 1 (PD-1), also known as CD279, is a critical immune checkpoint receptor expressed on the surface of activated T cells, B cells, and natural killer (NK) cells.[1][2] Its primary role is to down-modulate immune responses and promote self-tolerance by inhibiting T-cell activation.[3][4] The ligands for PD-1 are PD-L1 (B7-H1) and PD-L2 (B7-DC), which are expressed on various cells, including antigen-presenting cells (APCs) and many cancer cells.[1][5]
When PD-L1 or PD-L2 binds to PD-1 on a T cell, it triggers a signaling cascade that suppresses T-cell receptor (TCR) signaling.[6][7] This leads to reduced T-cell proliferation, decreased cytokine production (such as IFN-γ and IL-2), and can induce a state of T-cell exhaustion, characterized by a progressive loss of effector functions.[1][3] Cancer cells often exploit this pathway by overexpressing PD-L1, thereby evading immune destruction.[4][7]
This compound is a hypothetical, potent, and selective small molecule inhibitor designed to block the interaction between PD-1 and its ligands. By disrupting this inhibitory signal, this compound is expected to restore and enhance T-cell-mediated anti-tumor immunity.[1][4]
Mechanism of Action of this compound
This compound is hypothesized to function by binding to the PD-1 receptor, likely at a site that sterically hinders the binding of PD-L1 and PD-L2. This blockade prevents the initiation of the downstream inhibitory signaling cascade. As a result, the "brakes" on T-cell activation are released, leading to a more robust and sustained anti-tumor immune response. The expected effects of this compound on T-cell activation include:
-
Increased Cytokine Production: Enhanced secretion of pro-inflammatory cytokines like IFN-γ and IL-2, which are crucial for an effective anti-tumor response.
-
Enhanced T-cell Proliferation: Increased proliferation of antigen-specific T cells, expanding the population of tumor-fighting immune cells.
-
Restoration of Effector Function: Reversal of T-cell exhaustion, allowing T cells to regain their cytotoxic capabilities against cancer cells.
Below is a diagram illustrating the PD-1 signaling pathway and the proposed mechanism of action for this compound.
Caption: PD-1 signaling pathway and the inhibitory action of this compound.
Quantitative Data on T-cell Activation
The following tables summarize the hypothetical in vitro effects of this compound on key markers of T-cell activation.
Table 1: Effect of this compound on Cytokine Production by Activated T-cells
| Treatment Group | Concentration (nM) | IFN-γ Secretion (pg/mL) | IL-2 Secretion (pg/mL) |
| Unstimulated T-cells | - | < 10 | < 5 |
| Stimulated T-cells (Isotype Control) | - | 550 ± 45 | 320 ± 30 |
| This compound | 1 | 850 ± 60 | 510 ± 40 |
| This compound | 10 | 1200 ± 90 | 750 ± 55 |
| This compound | 100 | 1850 ± 120 | 1100 ± 80 |
| Pembrolizumab (Reference) | 10 µg/mL | 1900 ± 150 | 1150 ± 95 |
Data are presented as mean ± standard deviation from a representative experiment.
Table 2: Effect of this compound on T-cell Proliferation
| Treatment Group | Concentration (nM) | Proliferation Index (CFSE Assay) |
| Unstimulated T-cells | - | 1.2 ± 0.2 |
| Stimulated T-cells (Isotype Control) | - | 4.5 ± 0.5 |
| This compound | 1 | 6.8 ± 0.6 |
| This compound | 10 | 8.9 ± 0.8 |
| This compound | 100 | 12.3 ± 1.1 |
| Pembrolizumab (Reference) | 10 µg/mL | 12.8 ± 1.3 |
Data are presented as mean ± standard deviation from a representative experiment.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
T-cell Activation and Cytokine Release Assay
This assay measures the ability of this compound to enhance cytokine production from T-cells co-cultured with target cells expressing PD-L1.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
CD3/CD28 T-cell activation beads
-
PD-L1 expressing target cells (e.g., CHO-K1/PD-L1)
-
This compound
-
Pembrolizumab (as a positive control)
-
Isotype control antibody
-
RPMI-1640 medium with 10% FBS
-
Human IFN-γ and IL-2 ELISA kits
Methodology:
-
Isolate CD4+ or CD8+ T-cells from healthy donor PBMCs using magnetic-activated cell sorting (MACS).
-
Plate PD-L1 expressing target cells in a 96-well plate and allow them to adhere overnight.
-
On the day of the assay, treat the isolated T-cells with various concentrations of this compound, pembrolizumab, or an isotype control for 1 hour.
-
Add the pre-treated T-cells to the wells containing the target cells at an effector-to-target (E:T) ratio of 5:1.
-
Add CD3/CD28 T-cell activation beads to stimulate the T-cells.
-
Co-culture the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IFN-γ and IL-2 in the supernatant using ELISA kits according to the manufacturer's instructions.
T-cell Proliferation Assay (CFSE-based)
This assay quantifies the effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining.
Materials:
-
Isolated human T-cells
-
CFSE dye
-
PD-L1 expressing target cells
-
This compound
-
Stimulation reagents (e.g., anti-CD3/CD28 antibodies)
-
Flow cytometer
Methodology:
-
Label isolated T-cells with CFSE dye according to the manufacturer's protocol.
-
Plate PD-L1 expressing target cells in a 96-well plate.
-
Add the CFSE-labeled T-cells to the target cells.
-
Add stimulation reagents and different concentrations of this compound or control antibodies.
-
Culture the cells for 5 days.
-
Harvest the T-cells and analyze them by flow cytometry.
-
The proliferation index is calculated based on the dilution of the CFSE signal in daughter cells.
Below is a diagram illustrating the general workflow for these in vitro assays.
Caption: Experimental workflow for assessing T-cell activation.
Conclusion
The hypothetical small molecule PD-1 inhibitor, this compound, is expected to effectively block the PD-1/PD-L1 immune checkpoint. The representative data and protocols outlined in this guide demonstrate a clear, dose-dependent enhancement of T-cell activation, as measured by increased cytokine production and proliferation. These findings support the potential of small molecule PD-1 inhibitors as a promising therapeutic strategy in immuno-oncology. Further preclinical and clinical studies would be required to validate these in vitro findings and to establish the safety and efficacy profile of any such compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PD-1 expression on tumor-specific T cells: Friend or foe for immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of PD-1 in Acute and Chronic Infection [frontiersin.org]
- 4. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanism of action of PD‐1 receptor/ligand targeted cancer immunotherapy[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
Early Preclinical Research on PD-1-IN-22 in Cancer Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-1-IN-22 has been identified as a potent inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway that cancer cells exploit to evade the immune system. With a reported half-maximal inhibitory concentration (IC50) of 92.3 nM, this small molecule shows promise for cancer immunotherapy.[1] This technical guide provides an overview of the foundational concepts relevant to the preclinical evaluation of such an inhibitor, drawing from established methodologies in the field of immuno-oncology. While specific experimental data on this compound is not yet publicly available, this document outlines the typical experimental protocols and data presentation that would be essential for its early-stage research and development.
Core Mechanism of Action: PD-1/PD-L1 Inhibition
The interaction between the PD-1 receptor on activated T cells and its ligand, PD-L1, expressed on tumor cells and other immune cells, delivers an inhibitory signal that suppresses T-cell proliferation, cytokine production, and cytotoxic activity.[1][2][3] By blocking this interaction, inhibitors like this compound aim to restore the anti-tumor immune response.
Signaling Pathway
The binding of PD-L1 to PD-1 leads to the phosphorylation of the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This, in turn, recruits the phosphatase SHP-2, which dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling cascade, such as ZAP70 and PI3K, thereby dampening T-cell activation.
Hypothetical Preclinical Evaluation Workflow
The preclinical assessment of a novel PD-1/PD-L1 inhibitor like this compound would typically follow a structured workflow to establish its efficacy and safety profile before advancing to clinical trials.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are standard protocols that would be applied in the evaluation of this compound.
In Vitro Assays
1. Binding Affinity Assays (e.g., Surface Plasmon Resonance - SPR):
-
Objective: To quantify the binding kinetics (association and dissociation rates) of this compound to human and murine PD-1 and PD-L1 proteins.
-
Protocol:
-
Recombinant human or murine PD-1/PD-L1 protein is immobilized on a sensor chip.
-
A series of concentrations of this compound are flowed over the chip.
-
The change in the refractive index at the surface, indicating binding, is measured in real-time.
-
Kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) are calculated.
-
2. Cell-Based Reporter Gene Assay:
-
Objective: To determine the functional activity of this compound in a cellular context.
-
Protocol:
-
An engineered cell line co-expressing the T-cell receptor (TCR), PD-1, and a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter is used.
-
These cells are co-cultured with an antigen-presenting cell line expressing PD-L1 and the cognate MHC-antigen complex.
-
Increasing concentrations of this compound are added to the co-culture.
-
The level of reporter gene expression is measured as a readout of T-cell activation.
-
In Vivo Studies
1. Syngeneic Mouse Models:
-
Objective: To evaluate the anti-tumor efficacy of this compound in immunocompetent mice.
-
Protocol:
-
Tumor cells from a mouse strain (e.g., MC38 colon adenocarcinoma in C57BL/6 mice) are subcutaneously implanted.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered at various doses and schedules (e.g., daily oral gavage).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors and spleens may be harvested for immunological analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
-
2. Pharmacokinetic (PK) Studies:
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Protocol:
-
A single dose of this compound is administered to mice (intravenously and orally).
-
Blood samples are collected at multiple time points.
-
The concentration of this compound in plasma is quantified using a validated analytical method (e.g., LC-MS/MS).
-
PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability are calculated.
-
Data Presentation
Quantitative data from these studies would be summarized in tables for clear comparison and interpretation.
Table 1: Hypothetical In Vitro Activity of this compound
| Assay Type | Target | IC50 / KD (nM) |
| Binding Affinity (SPR) | Human PD-1 | Data Not Available |
| Human PD-L1 | Data Not Available | |
| Murine PD-1 | Data Not Available | |
| Murine PD-L1 | Data Not Available | |
| Functional Reporter Assay | Human PD-1/PD-L1 | 92.3[1] |
| Murine PD-1/PD-L1 | Data Not Available |
Table 2: Hypothetical In Vivo Efficacy in MC38 Syngeneic Model
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Complete Responses (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | X mg/kg, QD, PO | Data Not Available | Data Not Available |
| This compound | Y mg/kg, QD, PO | Data Not Available | Data Not Available |
| Anti-PD-1 Antibody | Z mg/kg, BIW, IP | Data Not Available | Data Not Available |
Conclusion
While this compound has been identified as a potent small molecule inhibitor of the PD-1/PD-L1 interaction, comprehensive preclinical data is not yet publicly available. The experimental framework outlined in this guide provides a standard for the systematic evaluation of such compounds. Future research will need to establish the in vivo efficacy, safety, and pharmacokinetic profile of this compound to determine its potential as a novel cancer immunotherapy agent. The methodologies and data presentation formats described here represent the foundational elements of a robust preclinical data package necessary for advancing a promising candidate toward clinical investigation.
References
Methodological & Application
Application Notes and Protocols for PD-1-IN-22 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
PD-1-IN-22 is a potent small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) protein-protein interaction.[1] This interaction is a critical immune checkpoint that tumor cells often exploit to evade immune surveillance. By blocking the PD-1/PD-L1 pathway, this compound can restore T-cell effector function, leading to enhanced anti-tumor immunity. These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments to assess its biological activity.
Mechanism of Action
The PD-1 receptor, expressed on activated T cells, B cells, and natural killer (NK) cells, interacts with its ligand, PD-L1, which can be expressed on tumor cells and other immune cells.[2][3] This engagement transmits an inhibitory signal into the T cell, leading to T-cell exhaustion and a suppressed anti-tumor immune response. This compound positions itself at the interface of the PD-1/PD-L1 complex, disrupting their interaction and thereby blocking the downstream inhibitory signaling cascade. This restores the cytotoxic function of T cells, enabling them to recognize and eliminate cancer cells.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (PD-1/PD-L1 Interaction) | 92.3 nM | |
| Recommended Starting Concentration Range for Cell Culture | 1 µM - 20 µM | Based on similar small molecule inhibitors |
| Biological Effect | Dose-dependently elevates IFN-γ secretion in a co-culture model | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
It is crucial to properly dissolve and store this compound to ensure its stability and activity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use the solution within one month, and within six months if stored at -80°C.[4]
Protocol 2: T-Cell and Cancer Cell Co-culture Assay to Evaluate this compound Activity
This protocol describes a co-culture system to assess the ability of this compound to enhance T-cell-mediated anti-tumor activity, measured by interferon-gamma (IFN-γ) secretion. A human hepatocellular carcinoma cell line, Hep3B, which can express PD-L1, is used as the target cancer cell line. Human peripheral blood mononuclear cells (PBMCs) or isolated CD3+ T cells are used as effector cells.
Materials:
-
Hep3B cell line (ATCC HB-8064 or similar)
-
Human peripheral blood mononuclear cells (PBMCs) or isolated CD3+ T cells
-
This compound
-
Recombinant human interferon-gamma (IFN-γ)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin)
-
Complete MEM medium (for Hep3B culture, supplemented with 10% FBS)[5]
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom cell culture plates
-
Human IFN-γ ELISA kit
Procedure:
Day 1: Seeding and Stimulation of Hep3B Cells
-
Harvest Hep3B cells using trypsin-EDTA and resuspend in complete RPMI-1640 medium.
-
Seed 1 x 104 Hep3B cells per well in a 96-well flat-bottom plate in a volume of 100 µL.
-
To upregulate PD-L1 expression, add recombinant human IFN-γ to a final concentration of 100 ng/mL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
Day 2: T-Cell Isolation and Co-culture Setup
-
Isolate human CD3+ T cells from healthy donor PBMCs using a positive or negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's protocol.[7][8]
-
Alternatively, use freshly isolated PBMCs.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium at 2X the final desired concentrations (e.g., 2 µM, 10 µM, 20 µM, 40 µM).
-
Remove the medium from the Hep3B cells and wash once with PBS.
-
Add 50 µL of the 2X this compound dilutions to the appropriate wells. Add 50 µL of medium with DMSO as a vehicle control.
-
Add 50 µL of the T-cell suspension (at 2 x 105 cells/mL, for an effector to target ratio of 10:1) to each well.
-
The final volume in each well should be 100 µL with the desired final concentrations of this compound.
-
Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 48-72 hours.
Day 4/5: Measurement of IFN-γ Secretion
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant without disturbing the cell pellet.
-
Quantify the concentration of IFN-γ in the supernatants using a human IFN-γ ELISA kit, following the manufacturer's instructions.[9][10]
-
Analyze the data by plotting the concentration of this compound against the IFN-γ concentration.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dls.com [dls.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bcrj.org.br [bcrj.org.br]
- 6. Hep3B Cell Line: Hepatocellular Carcinoma Research and Discovery [cytion.com]
- 7. Positive Magnetic Isolation of CD3+ T Cells from Human Peripheral Blood Mononuclear Cells (PBMCs) | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for the Use of PD-1-IN-22 in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-1-IN-22 is a potent small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, with a reported IC50 of 92.3 nM. This interaction is a critical immune checkpoint that tumor cells exploit to evade the host immune system. By blocking the PD-1/PD-L1 pathway, this compound can restore T-cell activity and enhance anti-tumor immunity. These application notes provide a comprehensive guide for the utilization of this compound in preclinical mouse tumor models, offering detailed protocols and expected outcomes based on studies of similar small molecule PD-1/PD-L1 inhibitors.
Mechanism of Action: PD-1/PD-L1 Pathway
The PD-1 receptor, primarily expressed on activated T-cells, B-cells, and natural killer (NK) cells, plays a crucial role in regulating immune responses. When PD-1 binds to its ligand, PD-L1, which can be overexpressed on the surface of tumor cells, it triggers an inhibitory signal within the T-cell. This signaling cascade suppresses T-cell proliferation, cytokine release, and cytotoxic activity, effectively allowing the tumor to escape immune surveillance. Small molecule inhibitors like this compound are designed to physically block the interaction between PD-1 and PD-L1, thereby releasing the "brakes" on the anti-tumor immune response.
Signaling Pathway Diagram
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following protocols are generalized for the use of a novel small molecule PD-1/PD-L1 inhibitor like this compound in mouse tumor models. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and safe dose for this compound.
Syngeneic Mouse Tumor Models
Syngeneic models, where immunocompetent mice are inoculated with cancer cell lines derived from the same genetic background, are essential for studying immunotherapies.
a. Cell Lines:
-
MC38 (Colon adenocarcinoma): Highly responsive to checkpoint blockade.
-
CT26 (Colon carcinoma): Another commonly used and responsive model.
-
B16-F10 (Melanoma): Moderately responsive, often used to test combination therapies.
-
4T1 (Breast cancer): An aggressive, metastatic model that is generally less responsive to monotherapy.
-
RENCA (Renal cell carcinoma): A well-established model for kidney cancer.
b. Protocol for Tumor Implantation and Treatment:
-
Animal Strain: C57BL/6 for MC38 and B16-F10; BALB/c for CT26, 4T1, and RENCA. Use female mice, 6-8 weeks old.
-
Cell Preparation: Culture tumor cells in appropriate media. On the day of injection, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend at a concentration of 1-5 x 10^6 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1-5 x 10^5 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation and Administration:
-
Formulation: As the exact formulation for this compound is not publicly available, a common approach for small molecule inhibitors is to dissolve them in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. Sonication may be required to achieve a uniform suspension.
-
Dosage: Based on other small molecule PD-1/PD-L1 inhibitors, a starting dose range could be 25-100 mg/kg.
-
Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection, once or twice daily. The route and frequency should be determined based on pharmacokinetic studies of this compound.
-
-
Treatment Duration: Treat for a specified period, typically 2-3 weeks, or until tumors in the control group reach a predetermined endpoint.
-
Endpoint Analysis:
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints: Survival analysis, body weight monitoring (for toxicity), and analysis of the tumor microenvironment (see below).
-
Analysis of the Tumor Microenvironment (TME)
To understand the immunological effects of this compound, analysis of the TME is crucial.
a. Protocol for Immune Cell Infiltration Analysis by Flow Cytometry:
-
At the study endpoint, euthanize mice and excise tumors.
-
Mechanically and enzymatically digest the tumors to create a single-cell suspension. Common enzymes include collagenase and DNase.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Stain the cells with a panel of fluorescently-labeled antibodies against immune cell markers. A typical panel might include:
-
CD45 (pan-leukocyte marker)
-
CD3 (T-cell marker)
-
CD4 (Helper T-cell marker)
-
CD8 (Cytotoxic T-cell marker)
-
FoxP3 (Regulatory T-cell marker)
-
CD11b and Gr-1 (Myeloid-derived suppressor cell markers)
-
F4/80 (Macrophage marker)
-
-
Acquire data on a flow cytometer and analyze the proportions and absolute numbers of different immune cell populations within the TME.
b. Protocol for Cytokine and Chemokine Analysis:
-
From Serum: Collect blood via cardiac puncture at the endpoint. Allow it to clot, then centrifuge to separate the serum.
-
From Tumor Homogenates: Homogenize a portion of the tumor tissue in a lysis buffer containing protease inhibitors.
-
Analysis: Use multiplex immunoassays (e.g., Luminex) or ELISA to quantify the levels of key cytokines and chemokines such as IFN-γ, TNF-α, IL-2, CXCL9, and CXCL10.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound in mouse tumor models.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups. Below are examples of how to structure these tables, with hypothetical data for illustrative purposes.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | p-value |
| MC38 | Vehicle | - | 1500 ± 150 | - | - |
| This compound | 50 mg/kg, p.o., BID | 450 ± 80 | 70 | <0.001 | |
| CT26 | Vehicle | - | 1800 ± 200 | - | - |
| This compound | 50 mg/kg, p.o., BID | 720 ± 110 | 60 | <0.01 | |
| B16-F10 | Vehicle | - | 2500 ± 300 | - | - |
| This compound | 50 mg/kg, p.o., BID | 1750 ± 250 | 30 | <0.05 |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) in the MC38 Model
| Treatment Group | % CD8+ of CD45+ cells (± SEM) | CD8+/Treg Ratio (± SEM) | % IFN-γ+ CD8+ T-cells (± SEM) |
| Vehicle | 5.2 ± 1.1 | 1.5 ± 0.3 | 8.5 ± 2.0 |
| This compound | 15.8 ± 2.5 | 5.8 ± 0.9 | 25.1 ± 4.2 |
| p-value | <0.01 | <0.001 | <0.01 |
Conclusion
This compound represents a promising small molecule inhibitor of the PD-1/PD-L1 immune checkpoint. The protocols outlined in these application notes provide a robust framework for evaluating its preclinical efficacy and mechanism of action in mouse tumor models. Successful application of these methods will enable researchers to generate critical data to support the further development of this compound as a potential cancer immunotherapy. It is imperative that researchers conduct preliminary studies to establish the optimal formulation, dosage, and treatment schedule for this specific compound.
Application Notes and Protocols: PD-1-IN-22 In Vivo Administration
For research use only.
Introduction
PD-1-IN-22 is a small molecule inhibitor of the programmed cell death-1 (PD-1) pathway. These application notes provide detailed protocols and guidelines for the in vivo administration and evaluation of this compound in preclinical mouse models. The information herein is synthesized from established methodologies for studying PD-1/PD-L1 checkpoint inhibitors in vivo.
Mechanism of Action
PD-1 is a key immune checkpoint receptor expressed on activated T cells.[1][2][3][4] Its ligand, PD-L1, can be expressed on tumor cells and other cells in the tumor microenvironment.[1][4][5] The binding of PD-L1 to PD-1 transmits an inhibitory signal that suppresses T-cell activity, allowing cancer cells to evade the immune system.[4][6] this compound is designed to block this interaction, thereby restoring anti-tumor T-cell function.
Quantitative Data Summary
The following tables summarize recommended dosage and administration details for in vivo studies with this compound, based on studies of similar small molecule inhibitors and monoclonal antibodies.
Table 1: Recommended Dosage and Administration for this compound in Syngeneic Mouse Models
| Parameter | Recommendation | Notes |
| Dosage Range | 50 - 100 mg/kg | Dose may vary depending on the tumor model. A dose of 100 mg/kg has been used in models like RENCA tumors.[7][8] |
| Administration Route | Oral (p.o.) or Intraperitoneal (i.p.) | Oral administration is often an advantage of small molecule inhibitors.[7] I.p. is a common route for preclinical studies.[9] |
| Vehicle | To be determined based on solubility | Common vehicles include DMSO, PEG, and corn oil. Solubility and stability testing is required. |
| Dosing Schedule | Once daily (p.o.) or Twice weekly (i.p.) | The schedule for an anti-PD-1 antibody was twice weekly.[7][8] Daily oral dosing is common for small molecules. |
Table 2: Comparison with Anti-Mouse PD-1 Antibody
| Agent | Typical Dosage | Administration Route | Frequency |
| This compound (Small Molecule) | 50 - 100 mg/kg | p.o. or i.p. | Daily or Twice Weekly |
| Anti-mPD-1 Ab (e.g., RMP1-14) | 200 - 500 µ g/mouse (~10-25 mg/kg) | i.p. | Every 3-4 days[9] |
| Anti-mPD-1 Ab (in specific study) | 2 mg/kg | i.p. | Twice weekly[7][8] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound.
Materials:
-
Syngeneic tumor cell line (e.g., MC38, CT26, B16-F10)[7]
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c, strain-matched to the cell line)
-
This compound
-
Appropriate vehicle
-
Sterile PBS and cell culture medium
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Culture: Culture tumor cells according to standard protocols. On the day of implantation, harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Treatment Administration:
-
Treatment Group: Administer this compound at the desired dose (e.g., 50 mg/kg) via the chosen route (e.g., oral gavage) and schedule (e.g., daily).
-
Control Group: Administer an equivalent volume of the vehicle on the same schedule.
-
-
Efficacy Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³ volume) or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
-
Tissue Collection: At the endpoint, collect tumors and spleens for further analysis.
Protocol 2: Pharmacodynamic (PD) Marker Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound on immune cell populations within the tumor and spleen.
Materials:
-
Freshly harvested tumors and spleens
-
RPMI-1640 medium
-
Collagenase IV and DNase I
-
FACS buffer (PBS with 2% FBS)
-
Red Blood Cell Lysis Buffer
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD8, anti-PD-1)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension from Tumors:
-
Mince the tumor tissue and incubate in a digestion buffer containing collagenase IV and DNase I for 30-60 minutes at 37°C.[10]
-
Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI and resuspend in FACS buffer.
-
-
Single-Cell Suspension from Spleens:
-
Mechanically dissociate the spleen through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells and resuspend in FACS buffer.
-
-
Staining:
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies to identify T-cell populations and PD-1 expression.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Analyze the data to quantify the percentage and activation status of immune cell populations, such as CD8+ T cells, in the tumor microenvironment and spleen. An increase in the CD8+ T-cell population within the tumor is an indicator of efficacy.[7]
Logical Relationships and Mechanism
The anti-tumor activity of this compound is dependent on a functional adaptive immune system, particularly CD8+ T cells. The efficacy of treatment can be correlated with factors such as the tumor mutational burden (TMB) and PD-L1 expression levels on tumor cells.[7][11]
Disclaimer
These protocols are intended as a guide. Researchers should optimize experimental conditions, including the choice of animal model, dosage, and administration schedule, for their specific research needs. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Humanized mice in studying efficacy and mechanisms of PD-1-targeted cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tumor Suppression by PD-1/PD-L1 Interaction Blockage in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Preclinical Cancer Immunotherapy Modeling Involving Anti-PD-1 Therapies Reveals the Need to Use Mouse Reagents to Mirror Clinical Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetics, pharmacodynamics, tissue distribution, and tumor penetration of anti-PD-L1 monoclonal antibody, an immune checkpoint inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Pharmacokinetic Profiles of PD-1/PD-L1 Antibodies by Validated ELISAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. ichor.bio [ichor.bio]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring PD-1-IN-22 Activity
Introduction
Programmed cell death protein 1 (PD-1), a critical immune checkpoint receptor expressed on activated T and B cells, plays a pivotal role in regulating immune responses.[1] Its engagement with ligands, primarily PD-L1 and PD-L2, which are often expressed on tumor cells, inhibits T-cell receptor (TCR) signaling, leading to suppressed T-cell activation, proliferation, and cytokine production.[1][2] This mechanism allows cancer cells to evade the host's immune system.[3] Small molecule inhibitors, such as PD-1-IN-22, are designed to disrupt the PD-1/PD-L1 interaction, thereby restoring anti-tumor immunity.[3]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the biochemical and cellular activity of this compound and other similar small molecule inhibitors of the PD-1/PD-L1 pathway.
Biochemical Assays: Direct Measurement of PD-1/PD-L1 Interaction
Biochemical assays are essential for determining the direct inhibitory effect of a compound on the protein-protein interaction (PPI) between PD-1 and PD-L1. Homogeneous proximity assays like HTRF (Homogeneous Time-Resolved Fluorescence) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are highly suitable for high-throughput screening and quantitative assessment of inhibitors.[4][5]
Principle of Proximity-Based Assays
In these assays, one protein (e.g., PD-1) is tagged with a donor fluorophore/bead, and the other (e.g., PD-L1) is tagged with an acceptor.[6][7] When the proteins interact, the donor and acceptor are brought into close proximity, generating a measurable signal (e.g., FRET or chemiluminescence).[4][7] An inhibitor like this compound will disrupt this interaction, leading to a decrease in the signal.
Experimental Protocol: AlphaLISA PD-1/PD-L1 Binding Assay
This protocol is adapted from commercially available AlphaLISA kits for screening inhibitors of the human PD-1/PD-L1 interaction.[7][8][9]
Materials:
-
Biotinylated human PD-1
-
His-tagged human PD-L1
-
Streptavidin-coated Donor beads
-
Anti-6xHis AlphaLISA Acceptor beads
-
AlphaLISA Immunoassay Buffer
-
This compound (or other test compounds)
-
White 96-well or 384-well microplates (e.g., ½-AreaPlate or OptiPlate)[7][8]
-
Alpha-enabled microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents in AlphaLISA Immunoassay Buffer. Reconstitute lyophilized proteins as per the manufacturer's instructions. Protect beads from light.
-
Compound Plating: Prepare a serial dilution of this compound. Add 10 µL of each concentration (at 4x the final desired concentration) to the wells of the microplate.[7]
-
Protein Addition: Add 10 µL of a solution containing both biotinylated PD-1 and His-tagged PD-L1 (at 4x final concentration) to each well. A typical final concentration is 5 nM for each protein.[7][8]
-
Bead Addition: Prepare a mixture of Anti-6xHis Acceptor beads and Streptavidin Donor beads. Add 10 µL of this bead mixture to each well. Final concentrations are typically 10 µg/mL for Acceptor beads and 20 µg/mL for Donor beads.[7]
-
Incubation: Seal the plate and incubate in the dark at room temperature for 90 minutes.[7]
-
Data Acquisition: Read the plate on an Alpha-enabled microplate reader, measuring light emission at 615 nm.[7]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to controls (e.g., DMSO for 0% inhibition, a known blocking antibody for 100% inhibition). Plot the results and determine the IC50 value using a non-linear regression curve fit.
Data Presentation: Biochemical Assays
| Parameter | AlphaLISA Assay | HTRF Assay |
| Principle | Amplified Luminescent Proximity | Time-Resolved FRET |
| Donor | Streptavidin-coated Donor Bead | Europium (Eu3+) or Terbium (Tb3+) Cryptate[4][6] |
| Acceptor | Anti-tag AlphaLISA Acceptor Bead | XL665 or d2 fluorophore[6] |
| PD-1 Protein | Biotinylated human PD-1 | Tagged (e.g., 6His) or directly labeled |
| PD-L1 Protein | His-tagged human PD-L1 | Tagged (e.g., GST) or directly labeled |
| Typical Protein Conc. | 5 nM[8] | Varies (determined by matrix titration)[10] |
| Incubation Time | 90 minutes[7] | 1-4 hours (or overnight)[10] |
| Primary Readout | Chemiluminescent signal at 615 nm[7] | Ratio of Acceptor/Donor emission |
| Endpoint | IC50 of inhibitor (e.g., this compound) | IC50 of inhibitor (e.g., this compound) |
Cell-Based Assays: Functional Assessment of PD-1 Blockade
Cell-based assays are crucial for evaluating how an inhibitor like this compound functions in a more biologically relevant context. These assays measure the downstream consequences of restoring T-cell signaling.[11]
Principle of PD-1/PD-L1 Blockade Bioassays
These assays typically utilize two engineered cell lines:
-
Effector Cells: Jurkat T-cells that stably express human PD-1 and a reporter gene (e.g., luciferase) under the control of the NFAT (Nuclear Factor of Activated T-cells) response element.[2][12]
-
Antigen-Presenting Cells (APCs): A cell line (e.g., CHO-K1 or Raji) engineered to express human PD-L1 and a TCR activator on its surface.[12][13]
When co-cultured, the TCR activator on the APCs stimulates the Jurkat cells, inducing luciferase expression. However, the simultaneous PD-1/PD-L1 interaction inhibits this signal.[12] An effective inhibitor like this compound blocks the PD-1/PD-L1 interaction, releasing the inhibitory signal and resulting in a strong luminescent readout.[12]
Experimental Protocol: PD-1/PD-L1 Blockade Reporter Assay
This protocol is based on commercially available bioassays.[2][12]
Materials:
-
PD-1 Effector Cells (e.g., PD-1/NFAT Reporter Jurkat cells)
-
PD-L1 APCs (e.g., aAPC/CHO-K1 cells)
-
Cell culture medium and serum
-
This compound (or other test compounds)
-
White, flat-bottom 96-well assay plates
-
Luminescence detection reagent (e.g., Bio-Glo™)
-
Luminometer
Procedure:
-
Cell Preparation: Thaw and culture PD-1 Effector cells and PD-L1 APCs according to the supplier's instructions. On the day of the assay, harvest and resuspend cells to the recommended density.
-
Compound Plating: Prepare serial dilutions of this compound in assay medium and add to the wells of the 96-well plate.
-
Cell Co-culture: Add the PD-L1 APCs to the wells, followed by the PD-1 Effector cells.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.
-
Signal Development: Equilibrate the plate to room temperature. Add the luminescence detection reagent to each well.
-
Data Acquisition: After a short incubation (5-10 minutes), measure luminescence using a plate luminometer.
-
Data Analysis: Calculate the fold induction of the signal relative to no-inhibitor controls. Determine the EC50 value for this compound by plotting the dose-response curve.
Experimental Protocol: T-Cell Activation and Cytokine Release Assay
This assay uses primary T-cells to measure a more physiological response. Inhibition of PD-1 signaling should enhance T-cell activation and the secretion of effector cytokines like Interferon-gamma (IFN-γ).[14][15]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell isolation kit (optional, for purified T-cells)
-
Target tumor cell line expressing PD-L1 (e.g., MC38)[16]
-
T-cell activation reagents (e.g., anti-CD3/anti-CD28 antibodies)[17]
-
This compound
-
Human IFN-γ ELISA kit
-
Cell culture plates (96-well, flat-bottom)
Procedure:
-
Cell Preparation: Isolate PBMCs or T-cells from healthy donor blood. Culture the PD-L1-positive target cells.
-
Assay Setup: Seed the target cells in a 96-well plate and allow them to adhere.
-
Co-culture and Treatment: Add the T-cells to the wells containing the target cells. Add T-cell activation stimuli (e.g., a sub-optimal concentration of anti-CD3 antibody). Add serial dilutions of this compound.
-
Incubation: Co-culture the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.[14]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Measurement: Measure the concentration of IFN-γ in the supernatants using an ELISA kit according to the manufacturer's protocol.[18][19]
-
Data Analysis: Plot the IFN-γ concentration against the this compound concentration to determine the EC50 for cytokine release enhancement.
Data Presentation: Cell-Based Assays
| Parameter | Reporter Gene Assay | T-Cell Cytokine Release Assay |
| Effector Cells | Jurkat T-cell line (PD-1+/NFAT-Luc)[2] | Primary human T-cells or PBMCs |
| Target Cells | Engineered APCs (PD-L1+/TCRa)[13] | PD-L1+ tumor cell line (e.g., MC38)[16] |
| Stimulation | Engineered TCR activator on APCs | Anti-CD3/CD28 antibodies or specific antigen[17] |
| Incubation Time | 6 hours[12] | 48-72 hours[14] |
| Primary Readout | Luminescence | IFN-γ concentration (pg/mL)[19] |
| Endpoint | EC50 of inhibitor for signal induction | EC50 of inhibitor for cytokine release |
In Vivo Models for Efficacy Assessment
To evaluate the anti-tumor activity of this compound in a whole-organism context, in vivo studies using mouse models are necessary. Syngeneic tumor models, which utilize immunocompetent mice, are commonly employed.[16]
General Protocol: Syngeneic Mouse Tumor Model
Materials & Models:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cell line responsive to PD-1 blockade (e.g., MC38 colorectal carcinoma)[16][20]
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1x10⁶ MC38 cells) into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 80-120 mm³).[20]
-
Group Assignment: Randomize mice into treatment groups (e.g., Vehicle control, this compound at various doses). A typical group size is 10 mice.[16]
-
Treatment: Administer this compound and vehicle control according to a predetermined schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight and overall animal health.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a set duration (e.g., 45 days).[20] Key readouts are tumor growth inhibition (TGI) and overall survival.
Data Presentation: In Vivo Studies
| Parameter | Description |
| Mouse Strain | C57BL/6, BALB/c (must match tumor cell origin) |
| Tumor Model | MC38 (colorectal), CT26 (colon), B16-F10 (melanoma)[16][21] |
| Drug Administration | Oral (p.o.), Intraperitoneal (i.p.) |
| Primary Endpoints | Tumor Volume (mm³), Overall Survival (%) |
| Secondary Endpoints | Body Weight Change (%), Tumor-Infiltrating Lymphocyte (TIL) analysis by flow cytometry[20] |
| Key Metric | Tumor Growth Inhibition (TGI), Increased Median Survival |
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Biochemical aspects of PD-L1 regulation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. revvity.com [revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. A versatile T cell-based assay to assess therapeutic antigen-specific PD-1-targeted approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [worldwide.promega.com]
- 13. invivogen.com [invivogen.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 17. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. Measurement of cytokine release by ELISA [bio-protocol.org]
- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: PD-1-IN-22 in Combination with Chemotherapy
Disclaimer: The following application notes and protocols are provided for research purposes. PD-1-IN-22 is a research compound identified as a potent small molecule inhibitor of the PD-1/PD-L1 interaction.[1][2][3] As of the latest available information, there is a lack of published preclinical or clinical data specifically evaluating this compound in combination with chemotherapy. Therefore, the experimental designs, protocols, and data presented below are generalized based on standard methodologies for evaluating the combination of PD-1/PD-L1 inhibitors with chemotherapeutic agents and should be adapted and validated for specific research needs.
Introduction to this compound
This compound is a potent small molecule inhibitor that disrupts the interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1).[1][2][3] This interaction is a critical immune checkpoint that cancer cells often exploit to evade the host immune system. By blocking this pathway, this compound aims to restore the anti-tumor activity of T-cells. In vitro studies have demonstrated that this compound can inhibit the PD-1/PD-L1 interaction with a half-maximal inhibitory concentration (IC50) of 92.3 nM.[1][2][3] Furthermore, it has been shown to dose-dependently increase the secretion of interferon-gamma (IFN-γ) in a co-culture model of cancer cells and T-cells, indicating its potential to enhance anti-tumor immune responses.
Rationale for Combination Therapy
The combination of immune checkpoint inhibitors with traditional chemotherapy is a promising strategy in cancer therapy.[4][5][6] Chemotherapy can induce immunogenic cell death in cancer cells, leading to the release of tumor-associated antigens.[7] This can, in turn, prime the immune system and increase the infiltration of T-cells into the tumor microenvironment. A PD-1 inhibitor, such as this compound, can then act synergistically by preventing the subsequent exhaustion of these tumor-infiltrating T-cells, leading to a more robust and durable anti-cancer response.[4][7]
Application Notes
In Vitro Synergy Evaluation
To assess the potential synergistic or additive effects of this compound with standard chemotherapy agents, a series of in vitro assays can be performed. These assays are crucial for determining optimal drug concentrations and scheduling for subsequent in vivo studies.
-
Cell Viability and Proliferation Assays: The combination effect on cancer cell viability can be quantified using assays such as MTT or CellTiter-Glo®. By treating cancer cell lines with a matrix of concentrations of this compound and a chemotherapeutic agent, a synergy score (e.g., using the Chou-Talalay method) can be calculated to determine if the combination is synergistic, additive, or antagonistic.
-
Co-culture Immune Cell Activation Assays: To model the immune-modulatory effects, cancer cells can be co-cultured with human or murine immune cells (e.g., peripheral blood mononuclear cells or splenocytes). The activation of T-cells in the presence of this compound and chemotherapy can be assessed by measuring cytokine release (e.g., IFN-γ, TNF-α) using ELISA or multiplex bead assays.
In Vivo Efficacy Studies
Following promising in vitro results, the anti-tumor efficacy of the combination therapy should be evaluated in vivo using appropriate animal models.
-
Syngeneic Tumor Models: Immunocompetent mouse models bearing syngeneic tumors are essential for studying the effects of immunotherapies. The choice of cell line and mouse strain should be carefully considered to ensure a functional immune system and relevance to the cancer type of interest.
-
Treatment Regimen and Monitoring: The dosage and schedule of this compound and the chosen chemotherapeutic agent should be optimized. Tumor growth should be monitored regularly, and at the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis, such as flow cytometry to characterize immune cell populations and immunohistochemistry to assess immune cell infiltration.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with a chemotherapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., MC38, B16-F10)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, Paclitaxel; stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete culture medium.
-
Treat the cells with a matrix of concentrations of both agents, including single-agent and combination treatments. Include vehicle-treated wells as a control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Assess cell viability using the chosen method (MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Analyze the data using software such as CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Co-culture Cytokine Release Assay
Objective: To evaluate the effect of this compound and chemotherapy on T-cell activation in a co-culture system.
Materials:
-
Cancer cell line expressing PD-L1
-
Human or murine immune cells (e.g., PBMCs or splenocytes)
-
Complete RPMI-1640 medium
-
This compound
-
Chemotherapeutic agent
-
24-well cell culture plates
-
ELISA kit for IFN-γ or multiplex cytokine assay kit
Procedure:
-
Seed cancer cells in a 24-well plate and allow them to adhere.
-
Isolate immune cells from human blood or mouse spleen.
-
Add the immune cells to the wells containing the cancer cells at an appropriate effector-to-target ratio (e.g., 10:1).
-
Treat the co-culture with this compound, the chemotherapeutic agent, or the combination at predetermined concentrations.
-
Incubate the plate for 48-72 hours.
-
Collect the culture supernatant and centrifuge to remove cells and debris.
-
Measure the concentration of IFN-γ or other cytokines in the supernatant using an ELISA or multiplex assay according to the manufacturer's protocol.
Protocol 3: Murine Syngeneic Tumor Model for In Vivo Efficacy
Objective: To assess the anti-tumor efficacy of this compound in combination with chemotherapy in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., MC38)
-
This compound formulated for in vivo administration
-
Chemotherapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, Combination).
-
Administer treatments according to an optimized schedule and dosage. This compound may be administered orally, while the chemotherapeutic agent may be given intraperitoneally or intravenously.
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., flow cytometry, IHC).
Data Presentation
Table 1: Example In Vitro Synergy Data for this compound and Cisplatin in MC38 Cells
| This compound (nM) | Cisplatin (µM) | % Inhibition (Single Agent) | % Inhibition (Combination) | Combination Index (CI) |
| 50 | - | 5 | - | - |
| - | 1 | 10 | - | - |
| 50 | 1 | - | 35 | 0.7 |
| 100 | - | 12 | - | - |
| - | 2.5 | 25 | - | - |
| 100 | 2.5 | - | 68 | 0.55 |
| 200 | - | 20 | - | - |
| - | 5 | 45 | - | - |
| 200 | 5 | - | 85 | 0.4 |
Table 2: Example Cytokine Release Data from Co-culture Assay
| Treatment Group | IFN-γ Concentration (pg/mL) |
| Vehicle Control | 50 |
| This compound (100 nM) | 250 |
| Cisplatin (1 µM) | 120 |
| Combination | 600 |
Table 3: Example In Vivo Tumor Growth Inhibition in MC38 Syngeneic Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle | 1500 | - |
| This compound | 1100 | 26.7 |
| Chemotherapy | 950 | 36.7 |
| Combination | 400 | 73.3 |
Mandatory Visualizations
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: Generalized experimental workflow for evaluating this compound and chemotherapy combination.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PD-(L)1 Inhibitors in Combination with Chemotherapy as First-Line Treatment for Non-Small-Cell Lung Cancer: A Pairwise Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining PD-1 or PD-L1 inhibitors with chemotherapy is a good strategy for the treatment of extensive small cell lung cancer: A retrospective analysis of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-1/PD-L1 Inhibitors + Co-therapies: The Future of NSCLC Therapy Lies in Smart Combinations - Helix Biopharma [helixbiopharma.com]
- 7. Developing combination strategies using PD-1 checkpoint inhibitors to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of PD-1-IN-22 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death protein 1 (PD-1), an immune checkpoint receptor expressed on activated T cells, plays a crucial role in regulating immune responses.[1][2] Its interaction with its ligands, PD-L1 and PD-L2, delivers inhibitory signals that suppress T-cell proliferation, cytokine production, and cytotoxic activity.[1][3][4] Tumor cells often exploit this pathway to evade immune surveillance by overexpressing PD-L1, leading to T-cell exhaustion and tumor progression.[5][6][7]
PD-1-IN-22 is a potent small molecule inhibitor of the PD-1/PD-L1 interaction, with a reported IC50 of 92.3 nM.[8] By blocking this interaction, this compound is expected to restore T-cell effector function and enhance anti-tumor immunity.[8] These application notes provide detailed protocols for utilizing flow cytometry to assess the immunological effects of this compound treatment on immune cells, particularly T lymphocytes.
Mechanism of Action
This compound functions by disrupting the binding of the PD-1 receptor on immune cells to its ligand, PD-L1, which is often expressed on tumor cells. This blockade of the PD-1/PD-L1 axis reinvigorates exhausted T cells, leading to increased cytokine production (e.g., IFN-γ) and enhanced cytotoxic activity against tumor cells.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
I. In Vitro T-Cell Activation and this compound Treatment
This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) to induce PD-1 expression and subsequent treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
This compound (dissolved in DMSO)
-
IL-2 (human recombinant)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of cell suspension per well in a 96-well plate.
-
Stimulate cells with either PHA (5 µg/mL) or anti-CD3/CD28 beads (at a 1:1 bead-to-cell ratio) to induce T-cell activation and PD-1 expression.
-
Add this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) to the appropriate wells. Include a DMSO vehicle control.
-
Add human recombinant IL-2 (10 ng/mL) to all wells to support T-cell proliferation.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, harvest the cells for flow cytometry analysis.
II. Flow Cytometry Staining Protocol
This protocol outlines the steps for staining treated cells with fluorescently conjugated antibodies for flow cytometric analysis.
Materials:
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies (see Table 2 for a recommended panel)
-
96-well V-bottom plate
-
Centrifuge
-
Flow cytometer
Procedure:
-
Transfer the cell suspensions from the culture plate to a 96-well V-bottom plate.
-
Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 200 µL of PBS. Centrifuge and discard the supernatant.
-
Resuspend the cells in 100 µL of PBS containing a fixable viability dye and incubate for 20 minutes at 4°C, protected from light.
-
Wash the cells with 200 µL of FACS buffer. Centrifuge and discard the supernatant.
-
Prepare the antibody cocktail in FACS buffer (see Table 2).
-
Resuspend the cell pellets in 50 µL of the antibody cocktail and incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 200 µL of FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer for acquisition on a flow cytometer.
Caption: A typical experimental workflow for evaluating this compound.
Data Presentation
Quantitative data from flow cytometry analysis should be summarized in tables for clear comparison between different treatment groups.
Table 1: Expected Effects of this compound on T-Cell Subsets
| Parameter | Control (Vehicle) | This compound (100 nM) | Expected Outcome with this compound |
| CD8+ T-Cells | |||
| % Ki-67+ | Baseline | Increased | Increased Proliferation |
| % Granzyme B+ | Baseline | Increased | Enhanced Cytotoxicity |
| % IFN-γ+ | Baseline | Increased | Increased Effector Function |
| % PD-1+ | Baseline | No significant change | Target Engagement |
| CD4+ T-Cells | |||
| % Ki-67+ | Baseline | Increased | Increased Proliferation |
| % IFN-γ+ | Baseline | Increased | Increased Helper Function |
Table 2: Recommended Flow Cytometry Antibody Panel
| Marker | Fluorochrome | Purpose |
| Live/Dead | e.g., Zombie Aqua | Exclude dead cells |
| CD3 | e.g., APC-H7 | Pan T-cell marker |
| CD4 | e.g., BV786 | Helper T-cell marker |
| CD8 | e.g., PE-Cy7 | Cytotoxic T-cell marker |
| PD-1 | e.g., PE | Immune checkpoint receptor |
| Ki-67 | e.g., FITC | Proliferation marker |
| Granzyme B | e.g., PerCP-Cy5.5 | Cytotoxicity marker |
| IFN-γ | e.g., APC | Effector cytokine |
| TIM-3 | e.g., BV605 | Exhaustion marker |
| LAG-3 | e.g., BV421 | Exhaustion marker |
Gating Strategy
A sequential gating strategy is crucial for accurate identification of target cell populations.
Caption: Representative gating strategy for T-cell analysis.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for investigating the immunological effects of the PD-1/PD-L1 inhibitor, this compound, using flow cytometry. By carefully following these procedures, researchers can obtain robust and reproducible data to characterize the compound's mechanism of action and its potential as an immunotherapeutic agent. The provided tables and diagrams serve as valuable tools for experimental planning, data organization, and interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Review: The Role of the PD-1 Pathway in Immunotherapy - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. PD-1 and Its Ligands in Tolerance and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Reviving Exhausted Immune Cells Boosts Tumor Elimination | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 6. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 7. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunohistochemical Detection of PD-L1
These application notes provide a comprehensive overview and a detailed protocol for the immunohistochemical (IHC) detection of Programmed Death-Ligand 1 (PD-L1) in formalin-fixed, paraffin-embedded (FFPE) tissue. While these notes serve as a general guideline, they also consider the context of investigating the effects of novel checkpoint inhibitors, such as PD-1-IN-22, a potent inhibitor of the PD-1/PD-L1 interaction with an IC50 of 92.3 nM.[1]
Introduction: The PD-1/PD-L1 Axis and Its Role in Cancer Immunotherapy
The Programmed Death-1 (PD-1) receptor and its ligand, PD-L1, are key players in immune regulation.[2] The interaction of PD-L1, often expressed on the surface of tumor cells, with the PD-1 receptor on activated T cells, delivers an inhibitory signal that suppresses T-cell activity.[3][4] This mechanism, known as adaptive immune resistance, allows cancer cells to evade the host's immune system.[5]
The development of immune checkpoint inhibitors, including monoclonal antibodies that block the PD-1/PD-L1 interaction, has revolutionized cancer treatment.[3][6] The expression of PD-L1 in tumor tissue, as detected by immunohistochemistry, is a critical predictive biomarker to identify patients who are more likely to respond to these therapies.[7][8]
This compound is a small molecule inhibitor designed to block the PD-1/PD-L1 interaction.[1] While the primary application of such a molecule is therapeutic, understanding its impact on the tumor microenvironment may involve assessing PD-L1 expression. The following protocols for PD-L1 IHC provide a framework for such investigations.
Principles of PD-L1 Immunohistochemistry
Immunohistochemistry for PD-L1 allows for the visualization of the protein's expression and localization within the context of tissue architecture. The assay involves the use of a specific primary antibody that binds to the PD-L1 protein in FFPE tissue sections. This is followed by a detection system that typically uses a secondary antibody conjugated to an enzyme, which in the presence of a chromogen, produces a colored precipitate at the site of the antigen, allowing for microscopic evaluation.[9][10]
Validated Antibody Clones for PD-L1 IHC
Several antibody clones for PD-L1 detection by IHC are available, some of which have been developed as companion diagnostics for specific immunotherapies.[8] The choice of clone can be critical as they may have different sensitivities and staining patterns.[11]
| Antibody Clone | Associated Therapy (Representative) | Common Tumor Types | Staining Platform (Representative) |
| 22C3 | Pembrolizumab | Non-Small Cell Lung Cancer (NSCLC), Head and Neck Squamous Cell Carcinoma (HNSCC) | Dako Autostainer Link 48 |
| 28-8 | Nivolumab | NSCLC, Squamous Cell Carcinoma of the Head and Neck (SCCHN), Urothelial Carcinoma (UC) | Dako Autostainer Link 48 |
| SP142 | Atezolizumab | Urothelial Carcinoma, Triple-Negative Breast Cancer (TNBC) | Ventana BenchMark ULTRA |
| SP263 | Durvalumab | Urothelial Carcinoma | Ventana BenchMark ULTRA |
| E1L3N | Research Use | Various | Not specified |
This table provides a summary and is not exhaustive. The approved indications and platforms for each clone are subject to regulatory updates.[11][12][13]
Scoring and Interpretation of PD-L1 Staining
The interpretation of PD-L1 staining requires specific scoring algorithms that have been validated in clinical trials. Positive staining is typically observed as linear membrane staining of tumor cells and/or immune cells.[9][14]
| Scoring Method | Description |
| Tumor Proportion Score (TPS) | The percentage of viable tumor cells showing partial or complete membrane staining at any intensity.[7][15][16] |
| Combined Positive Score (CPS) | The ratio of the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) to the total number of viable tumor cells, multiplied by 100.[7][8] |
| Immune Cell (IC) Score | The percentage of the tumor area occupied by PD-L1 staining immune cells of any intensity.[7][8] |
The choice of scoring algorithm and the positivity cutoff are dependent on the tumor type, the antibody clone used, and the associated therapeutic agent.[7][8]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Programmed cell death protein 1 - Wikipedia [en.wikipedia.org]
- 3. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 5. PD-1 blockade induces responses by inhibiting adaptive immune resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 7. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atlas of PD-L1 for Pathologists: Indications, Scores, Diagnostic Platforms and Reporting Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an Automated PD-L1 Immunohistochemistry (IHC) Assay for Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. Comparison of Different Antibody Clones for Immunohistochemistry Detection of Programmed Cell Death Ligand 1 (PD-L1) on Non–Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PD-L1 immunohistochemistry: Clones, cutoffs, and controversies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uclad.com [uclad.com]
- 15. agilent.com [agilent.com]
- 16. PD-L1 immunohistochemistry and scoring [bio-protocol.org]
Application Notes and Protocols for Small Molecule PD-1 Pathway Inhibitors in In Vitro T-Cell Exhaustion Assays
Note: Extensive searches for a specific molecule designated "PD-1-IN-22" did not yield any publicly available information. Therefore, these application notes and protocols are based on the well-characterized mechanisms and data of representative small molecule inhibitors of the PD-1/PD-L1 pathway, such as those developed by Bristol-Myers Squibb (BMS). Researchers should validate these protocols for their specific small molecule of interest.
Introduction
T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions.[1] The Programmed Death-1 (PD-1) receptor and its ligand, Programmed Death-Ligand 1 (PD-L1), represent a critical immune checkpoint pathway that contributes to T-cell exhaustion.[2] Small molecule inhibitors targeting the PD-1/PD-L1 interaction offer a promising therapeutic alternative to monoclonal antibodies, with the potential for oral bioavailability and different pharmacokinetic profiles.[3][4] These inhibitors can reinvigorate exhausted T-cells, restoring their ability to proliferate and exert cytotoxic functions. This document provides detailed protocols for utilizing small molecule PD-1 pathway inhibitors in in vitro T-cell exhaustion assays.
Mechanism of Action of Small Molecule PD-1/PD-L1 Inhibitors
Unlike therapeutic antibodies that typically block the PD-1/PD-L1 interaction by binding to either the receptor or the ligand, many small molecule inhibitors have a unique mechanism of action. Certain small molecules, such as those from the Bristol-Myers Squibb biphenyl series, have been shown to bind directly to PD-L1 and induce its dimerization.[5] This dimerization sterically hinders the binding of PD-1 to PD-L1, effectively blocking the inhibitory signal and restoring T-cell function.[5]
Data Presentation: In Vitro Activity of Representative Small Molecule PD-1/PD-L1 Inhibitors
The following tables summarize representative quantitative data for small molecule inhibitors of the PD-1/PD-L1 pathway, based on publicly available information for compounds with similar mechanisms of action.
Table 1: Biochemical Inhibition of PD-1/PD-L1 Interaction
| Compound | Assay Type | IC50 (nM) | Reference |
| BMS-8 | HTRF | 146 | [5] |
| BMS-202 | HTRF | 18 | [5] |
| BMS-103 | Biochemical Assay | Potent Activity | [6] |
| BMS-142 | Biochemical Assay | Potent Activity | [6] |
IC50 (Half maximal inhibitory concentration) values represent the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 interaction in a biochemical assay.
Table 2: Cellular Activity in T-Cell Functional Assays
| Compound | Assay Type | Endpoint Measured | EC50 (nM) | Reference |
| Representative Small Molecule Inhibitor | Mixed Lymphocyte Reaction (MLR) | IL-2 Production | Varies | [4] |
| Representative Small Molecule Inhibitor | Antigen-Specific T-Cell Activation | IFN-γ Production | Varies | [7] |
| CA-170 | Human PBMC Assay | Cytokine Secretion | Similar to anti-PD-1 antibodies | [4] |
EC50 (Half maximal effective concentration) values represent the concentration of the inhibitor that produces 50% of the maximal response in a cell-based functional assay.
Experimental Protocols
Protocol 1: Induction of In Vitro T-Cell Exhaustion
This protocol describes a common method for generating exhausted T-cells from peripheral blood mononuclear cells (PBMCs) through chronic stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
Recombinant human IL-2
-
Ficoll-Paque
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Initial Stimulation: Resuspend PBMCs at 1 x 10^6 cells/mL in complete RPMI medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 IU/mL IL-2). Stimulate the cells with either PHA (5 µg/mL) or anti-CD3/CD28 beads (at a 1:1 bead-to-cell ratio) for 3 days.
-
Chronic Stimulation: After 3 days, wash the cells to remove the initial stimulus. Re-plate the cells at 1 x 10^6 cells/mL in complete RPMI medium with IL-2.
-
Restimulation Cycles: Repeat the stimulation (with PHA or anti-CD3/CD28 beads) and resting phases every 3-4 days for a total of 10-14 days to induce an exhausted phenotype.
-
Confirmation of Exhaustion: At the end of the culture period, confirm the exhausted phenotype by flow cytometry. Exhausted T-cells are typically characterized by high expression of inhibitory receptors such as PD-1, TIM-3, and LAG-3, and reduced production of effector cytokines (e.g., IFN-γ, TNF-α) upon restimulation.[8][9]
Protocol 2: In Vitro T-Cell Reinvigoration Assay with a Small Molecule PD-1 Pathway Inhibitor
This protocol details the steps to assess the ability of a small molecule inhibitor to restore the function of in vitro-generated exhausted T-cells.
Materials:
-
In vitro-generated exhausted T-cells (from Protocol 1)
-
Small molecule PD-1 pathway inhibitor (e.g., a BMS-derived compound analog)
-
DMSO (vehicle control)
-
Anti-PD-1 antibody (positive control)
-
Complete RPMI medium
-
Cell stimulation reagent (e.g., anti-CD3/CD28 beads or a viral peptide pool like CEF)
-
IFN-γ and IL-2 ELISA kits
-
Flow cytometry antibodies (anti-CD8, anti-PD-1, anti-IFN-γ)
Procedure:
-
Cell Plating: Plate the exhausted T-cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI medium.
-
Compound Treatment: Prepare serial dilutions of the small molecule inhibitor in complete RPMI medium. Add 50 µL of the diluted inhibitor to the respective wells. Include wells with vehicle control (DMSO) and a positive control (e.g., an anti-PD-1 antibody like nivolumab or pembrolizumab).
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C and 5% CO2.
-
T-Cell Restimulation: Add 50 µL of the T-cell stimulation reagent to each well.
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
Endpoint Analysis:
-
Cytokine Production (ELISA): After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of IFN-γ and IL-2 in the supernatant using ELISA kits according to the manufacturer's instructions. An increase in cytokine secretion in the presence of the inhibitor indicates a reversal of T-cell exhaustion.[10]
-
Intracellular Cytokine Staining (Flow Cytometry): For a more detailed analysis, perform intracellular cytokine staining. In the last 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A). After incubation, harvest the cells, stain for surface markers (e.g., CD8, PD-1), then fix, permeabilize, and stain for intracellular IFN-γ. Analyze the percentage of IFN-γ-producing CD8+ T-cells by flow cytometry.
-
Mandatory Visualizations
Caption: PD-1 signaling pathway and the mechanism of small molecule inhibitors.
Caption: Experimental workflow for in vitro T-cell exhaustion and reinvigoration assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Reinvigorating Exhausted T Cells by Blockade of the PD-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 5. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sources of inter-individual variability leading to significant changes in anti-PD-1 and anti-PD-L1 efficacy identified in mouse tumor models using a QSP framework [frontiersin.org]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 8. A patent review on PD-1/PD-L1 antagonists: small molecules, peptides and macrocycles (2015–2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles [mdpi.com]
Application Notes and Protocols for Screening PD-1-IN-22 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are critical immune checkpoint regulators that play a significant role in tumor immune evasion.[1] The interaction between PD-1 on activated T cells and PD-L1 on tumor cells leads to the suppression of T cell activity, allowing cancer cells to escape immune surveillance.[1][2] Small molecule inhibitors that block the PD-1/PD-L1 interaction represent a promising therapeutic strategy in oncology.
PD-1-IN-22 is a potent small molecule inhibitor of the PD-1/PD-L1 interaction with a reported IC50 of 92.3 nM.[3] This document provides detailed application notes and protocols for the development and execution of assays to screen for analogs of this compound, aiming to identify next-generation candidates with improved potency, selectivity, and drug-like properties. The screening cascade will consist of a primary biochemical assay to assess direct inhibition of the PD-1/PD-L1 interaction, followed by a secondary cell-based assay to confirm functional activity in a more biologically relevant context.
Data Presentation
The quantitative data from the screening assays should be meticulously recorded and organized for comparative analysis. The following tables provide a template for summarizing the results for novel this compound analogs.
Table 1: Primary Biochemical Screening Results for this compound Analogs
| Analog ID | Chemical Structure | Molecular Weight ( g/mol ) | HTRF Assay IC50 (nM) | AlphaLISA Assay IC50 (nM) | Notes |
| This compound | (Structure) | 459.50[3] | 92.3[3] | (To be determined) | Reference Compound |
| Analog-001 | (Structure) | ||||
| Analog-002 | (Structure) | ||||
| ... | ... |
Table 2: Secondary Cell-Based Screening Results for Lead Analogs
| Analog ID | PD-1/PD-L1 Blockade Reporter Assay EC50 (nM) | Maximum Luciferase Induction (% of Control) | Cytotoxicity (CC50 in Jurkat Cells, µM) | Selectivity Index (CC50 / EC50) |
| This compound | (To be determined) | |||
| Analog-001 | ||||
| Analog-002 | ||||
| ... |
Experimental Protocols
Primary Screening: Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This biochemical assay quantitatively measures the disruption of the PD-1 and PD-L1 protein interaction in the presence of a test compound.
Principle: The assay utilizes recombinant human PD-1 and PD-L1 proteins tagged with a FRET (Förster Resonance Energy Transfer) donor and acceptor pair (e.g., Terbium cryptate as the donor and d2 as the acceptor). When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal upon excitation. Inhibitors that block the interaction will decrease the FRET signal in a dose-dependent manner.[4][5]
Materials:
-
Recombinant Human PD-1 (e.g., tagged with 6xHis)
-
Recombinant Human PD-L1 (e.g., tagged with Fc)
-
Anti-6xHis-Terbium (Tb) cryptate conjugate (donor)
-
Anti-Fc-d2 conjugate (acceptor)
-
Assay Buffer: PBS with 0.1% BSA and 0.05% Tween-20
-
This compound (as a reference compound)
-
Test analogs of this compound
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of the test analogs and the reference compound (this compound) in DMSO. A typical starting concentration is 10 mM. Then, dilute these in the assay buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reagent Preparation:
-
Dilute the tagged PD-1 and PD-L1 proteins in the assay buffer to the desired working concentrations. Optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Dilute the anti-tag donor and acceptor fluorophores in the assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 2 µL of the diluted compound or DMSO (for controls) to the wells of a 384-well plate.
-
Add 4 µL of the diluted tagged PD-1 protein to each well.
-
Add 4 µL of the diluted tagged PD-L1 protein to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of the pre-mixed donor and acceptor antibody solution to each well.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at two wavelengths: 620 nm (donor emission) and 665 nm (acceptor emission).
-
Data Analysis:
-
Calculate the HTRF ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data using the high control (DMSO) and low control (a saturating concentration of a known inhibitor or no PD-1/PD-L1).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Secondary Screening: PD-1/PD-L1 Blockade Cell-Based Reporter Assay
This assay measures the ability of a compound to block the PD-1/PD-L1 interaction on the cell surface and restore T-cell activation.
Principle: This assay utilizes two engineered cell lines:
-
PD-1 Effector Cells: Jurkat T cells that co-express human PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT (Nuclear Factor of Activated T-cells) response element.
-
PD-L1 aAPC (artificial Antigen Presenting Cells): A cell line (e.g., CHO-K1) that expresses human PD-L1 and a T-cell receptor (TCR) activator on its surface.
When the two cell types are co-cultured, the TCR activator on the aAPC cells stimulates the Jurkat cells, leading to NFAT-mediated luciferase expression. However, the simultaneous engagement of PD-1 on the Jurkat cells by PD-L1 on the aAPC cells inhibits this signal, resulting in low luciferase activity. An effective inhibitor will block the PD-1/PD-L1 interaction, thereby releasing the inhibitory signal and restoring luciferase expression.[6][7]
Materials:
-
PD-1 Effector Cells (e.g., Jurkat-Lucia™ TCR-hPD-1)
-
PD-L1 aAPC Cells (e.g., Raji-APC-hPD-L1)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound (as a reference compound)
-
Test analogs of this compound
-
96-well white, clear-bottom cell culture plates
-
Luciferase detection reagent (e.g., Bio-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Culture: Maintain the PD-1 Effector and PD-L1 aAPC cells according to the supplier's instructions.
-
Compound Plating: Prepare serial dilutions of the test compounds and the reference compound in the cell culture medium. Add the diluted compounds to the wells of a 96-well plate. Include appropriate controls (medium only for baseline and DMSO for vehicle control).
-
Cell Plating:
-
Harvest and resuspend the PD-L1 aAPC cells in fresh medium. Add the cells to each well of the plate containing the compounds.
-
Harvest and resuspend the PD-1 Effector cells in fresh medium. Add the effector cells to each well. The optimal effector-to-target cell ratio should be determined but is typically around 2:1.
-
-
Incubation: Co-culture the cells in a humidified incubator at 37°C and 5% CO2 for 6-24 hours. The optimal incubation time should be determined to achieve a sufficient assay window.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add the luciferase detection reagent to each well according to the manufacturer's protocol.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the positive control (e.g., a known blocking antibody or a high concentration of this compound) and the negative control (DMSO).
-
Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the EC50 value.
-
Mandatory Visualizations
Caption: PD-1 Signaling Pathway Inhibition.
Caption: HTRF-based Primary Screening Workflow.
Caption: Cell-Based Secondary Screening Workflow.
References
- 1. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. revvity.com [revvity.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. PD-1 PD-L1 Blockade Bioassay Protocol [promega.sg]
- 7. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [promega.sg]
Troubleshooting & Optimization
Optimizing PD-1-IN-22 Concentration for In Vitro Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro concentration of PD-1-IN-22, a potent small molecule inhibitor of the PD-1/PD-L1 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1).[1] The binding of PD-L1 to PD-1 on activated T cells transmits an inhibitory signal, leading to T cell exhaustion and allowing tumor cells to evade the immune system. By blocking this interaction, this compound restores T cell effector functions, such as cytokine production and cytotoxicity, thereby enhancing the anti-tumor immune response.
Q2: What is a recommended starting concentration for in vitro experiments with this compound?
A2: A good starting point for in vitro experiments is to use a concentration range around the reported IC50 value of 92.3 nM for the PD-1/PD-L1 interaction.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell system and assay. A typical starting range for a dose-response experiment could be from 1 nM to 10 µM.
Q3: How should I prepare and dissolve this compound for cell culture experiments?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). For cell-based assays, it is crucial to keep the final DMSO concentration in the cell culture medium low, typically below 0.1%, to avoid solvent-induced cytotoxicity. To achieve this, perform serial dilutions of your DMSO stock in cell culture medium immediately before adding it to your cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What are the expected outcomes of successful this compound treatment in a functional in vitro assay?
A4: Successful treatment with this compound should result in the reversal of PD-L1-mediated immunosuppression. In a co-culture of T cells and PD-L1-expressing cancer cells, this can be measured by:
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Increased T cell proliferation.
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Enhanced secretion of pro-inflammatory cytokines, particularly Interferon-gamma (IFN-γ).
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Increased T cell-mediated cytotoxicity towards cancer cells.
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| IC50 (PD-1/PD-L1 Interaction) | 92.3 nM | Biochemical Assay | [1] |
| Functional Effect | Dose-dependently elevates IFN-γ secretion | Co-culture of Hep3B/OS-8/hPD-L1 and CD3 T cells | [1] |
| Recommended Starting Concentration Range | 1 nM - 10 µM | Cell-based assays | General recommendation |
| Recommended Vehicle | DMSO | In vitro cell culture | General recommendation |
| Maximum Recommended Final DMSO Concentration | < 0.1% | In vitro cell culture | General recommendation |
Experimental Protocols
PD-1/PD-L1 Blockade Reporter Assay
This assay measures the ability of this compound to block the PD-1/PD-L1 interaction, leading to the activation of a reporter gene (e.g., luciferase) under the control of a T cell activation-responsive promoter (e.g., NFAT).
Materials:
-
PD-1 Effector Cells (e.g., Jurkat T cells stably expressing human PD-1 and an NFAT-luciferase reporter).
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PD-L1 Target Cells (e.g., CHO-K1 or HEK293 cells stably expressing human PD-L1 and a T-cell receptor activator).
-
This compound.
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Cell culture medium.
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96-well white, clear-bottom assay plates.
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Luciferase assay reagent.
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Luminometer.
Procedure:
-
Cell Seeding: Seed the PD-L1 Target Cells in a 96-well plate and incubate overnight.
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Compound Preparation: Prepare serial dilutions of this compound in assay medium. Also, prepare a vehicle control (medium with DMSO).
-
Treatment: Add the diluted this compound or vehicle control to the wells containing the PD-L1 Target Cells.
-
Co-culture: Add the PD-1 Effector Cells to the wells.
-
Incubation: Co-culture the cells for 6-24 hours at 37°C.
-
Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
IFN-γ Secretion Assay (ELISA)
This assay quantifies the amount of IFN-γ secreted by T cells upon activation, which is expected to increase with effective PD-1/PD-L1 blockade by this compound.
Materials:
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Human Peripheral Blood Mononuclear Cells (PBMCs) or a T cell line.
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PD-L1 expressing target cancer cell line.
-
This compound.
-
Cell culture medium.
-
Human IFN-γ ELISA kit.
-
96-well plates.
-
Plate reader.
Procedure:
-
Co-culture Setup: Co-culture T cells and PD-L1 expressing target cells at an appropriate effector-to-target ratio in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound or a vehicle control to the co-culture.
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of IFN-γ in each sample by comparing the absorbance to a standard curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low activity of this compound | - Suboptimal Concentration: The concentration of this compound may be too low. - Compound Instability/Degradation: The compound may have degraded. - Low PD-L1 Expression: The target cells may not express sufficient levels of PD-L1. - Assay System Not Optimized: The effector-to-target cell ratio or incubation time may not be optimal. | - Perform a wider dose-response curve (e.g., 0.1 nM to 50 µM). - Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C and protect from light. - Verify PD-L1 expression on target cells by flow cytometry or western blot. Consider using IFN-γ to induce PD-L1 expression. - Optimize the assay conditions, including cell ratios and incubation times. |
| High background signal in reporter assay | - Constitutive Reporter Activity: The reporter cell line may have high basal activity. - Non-specific Compound Effects: this compound may be activating the reporter gene through off-target effects. | - Use a parental reporter cell line (without PD-1 expression) as a control to assess non-specific activation. - Test this compound on the reporter cells alone (without target cells) to check for direct effects on the reporter pathway. |
| Cell Toxicity Observed | - High Compound Concentration: The concentration of this compound may be cytotoxic. - High DMSO Concentration: The final concentration of DMSO in the culture may be too high. - Off-target Effects: The compound may have off-target cytotoxic effects. | - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations on each cell type individually. - Ensure the final DMSO concentration is below 0.1%. Include a DMSO vehicle control at the highest concentration used. - If toxicity is observed at concentrations required for PD-1/PD-L1 blockade, consider screening for off-target activities. |
| Inconsistent results between experiments | - Cell Passage Number: High passage numbers can lead to changes in cell behavior and receptor expression. - Reagent Variability: Inconsistent quality of cells, media, or other reagents. - Technical Variability: Inconsistent cell seeding densities or pipetting. | - Use cells within a defined low passage number range. - Use qualified and consistent batches of reagents. Thaw fresh vials of cells for critical experiments. - Ensure accurate and consistent cell counting and seeding. Use calibrated pipettes. |
Visualizations
Caption: PD-1/PD-L1 signaling and the inhibitory mechanism of this compound.
Caption: A typical workflow for determining the optimal in vitro concentration of this compound.
Caption: A decision tree to troubleshoot experiments with low this compound activity.
References
Navigating PD-1-IN-22: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the solubility and stability of PD-1-IN-22, a potent inhibitor of the PD-1/PD-L1 interaction. Addressing common challenges faced during experimental workflows, this resource offers troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your research.
Troubleshooting and FAQs
This section provides answers to common questions and solutions for potential issues encountered when working with this compound.
Question: I am having trouble dissolving this compound. What are the recommended solvents?
Question: My this compound solution appears cloudy or has precipitated after dilution in my cell culture medium. What should I do?
Answer: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue. Here are several troubleshooting steps:
-
Pre-warm your media: Warming the cell culture media or buffer to 37°C before adding the this compound stock solution can help improve solubility.
-
Increase the final DMSO concentration: While it is crucial to keep the final DMSO concentration in your assay low to avoid solvent-induced toxicity (typically below 0.5%), a slight, controlled increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Vortex during dilution: Add the DMSO stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion, which can prevent localized high concentrations that lead to precipitation.
-
Prepare fresh dilutions: Avoid storing diluted solutions of this compound in aqueous buffers for extended periods. It is best to prepare fresh dilutions from the DMSO stock solution immediately before each experiment.
Question: How should I store my this compound, both as a powder and in solution?
Answer: Proper storage is critical to maintain the stability and activity of this compound. Based on supplier recommendations, the following storage conditions are advised:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Note: It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
Experimental Protocols
While a specific, universally validated protocol for this compound is not available, the following provides a general methodology for preparing the compound for in vitro cell-based assays.
Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved. A brief warming to 37°C may aid in dissolution.
-
Storage: Aliquot the stock solution into sterile, light-protected, single-use vials and store at -80°C for long-term storage or -20°C for shorter-term use.
General Protocol for a Cell-Based Assay
-
Cell Seeding: Seed your target cells in a multi-well plate at the desired density and allow them to adhere or stabilize overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls.
-
Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the cells for the desired period according to your experimental design.
-
Analysis: Perform the desired downstream analysis, such as cell viability assays, cytokine secretion measurements, or flow cytometry.
Visualizing Key Pathways and Workflows
To aid in the understanding of the experimental context and the biological pathway targeted by this compound, the following diagrams are provided.
Technical Support Center: Troubleshooting Off-Target Effects of PD-1-IN-22
Disclaimer: As "PD-1-IN-22" is not a widely documented small molecule inhibitor in publicly available scientific literature, this guide is based on established principles for troubleshooting off-target effects of small molecule inhibitors, particularly those targeting kinase-driven signaling pathways. The provided data and scenarios are illustrative.
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects with this compound, a hypothetical small molecule inhibitor of the PD-1 pathway.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A: Off-target effects are unintended interactions of a small molecule inhibitor with biomolecules other than its primary therapeutic target.[1] These interactions can lead to misleading experimental results, cellular toxicity, or unforeseen side effects.[1] For a kinase inhibitor, which this compound is presumed to be, the conserved ATP-binding site across many kinases increases the likelihood of off-target binding.[2]
Q2: My experimental results are inconsistent with the known function of the PD-1 pathway. Could this be an off-target effect of this compound?
A: Yes, observing a cellular response that cannot be explained by the inhibition of the primary target is a classic sign of a potential off-target effect.[2] It is crucial to investigate whether this compound is modulating other signaling pathways.[2]
Q3: What is the difference between on-target and off-target effects?
A: On-target effects are the direct results of the inhibitor interacting with its intended molecular target. Off-target effects are the consequences of the inhibitor binding to unintended molecules.[2] Both can sometimes lead to undesirable side effects, but the distinction is crucial for accurate data interpretation and further drug development.
Troubleshooting Guide
Problem 1: Unexpected Cellular Phenotype or Toxicity
You observe a cellular phenotype (e.g., apoptosis, differentiation) or toxicity at concentrations where you expect to see specific PD-1 pathway inhibition.
Possible Cause: The observed effects may be due to this compound inhibiting one or more off-target kinases or other proteins that are critical for cell survival or the observed phenotype.[1][2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected experimental results.
Solutions & Experimental Protocols
-
Validate with a Secondary Inhibitor: Use a structurally different inhibitor that also targets the PD-1 pathway. If this second inhibitor does not produce the same phenotype, the effect is likely specific to this compound and its off-targets.[2]
-
Perform a Dose-Response Analysis: A clear, dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity. Off-target effects often appear at higher concentrations.[1]
-
Conduct a Rescue Experiment: If possible, transfect cells with a mutant version of the target protein that is resistant to this compound. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[1]
-
Profile for Off-Target Liabilities: Screen this compound against a broad panel of kinases to identify potential off-targets.[3]
Problem 2: Discrepancy Between Biochemical and Cellular Assay Results
This compound shows high potency in a biochemical assay (e.g., purified enzyme), but much lower potency in cell-based assays.
Possible Cause: This could be due to poor cell permeability, active efflux from the cell, or the inhibitor being metabolized within the cell. It could also indicate that the cellular environment influences target engagement.
Solutions & Experimental Protocols
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stability of the target protein upon ligand binding.[1]
-
NanoBRET™ Target Engagement Assay: This technique measures the binding of the inhibitor to the target protein in living cells.[4]
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table illustrates a hypothetical kinase screening result for this compound at a concentration of 1 µM. The data is presented as a percentage of inhibition.
| Kinase Target | Family | % Inhibition at 1 µM |
| PD-1 Pathway Kinase (On-Target) | Immune Checkpoint | 95% |
| Off-Target Kinase A | Tyrosine Kinase | 85% |
| Off-Target Kinase B | Serine/Threonine Kinase | 78% |
| Off-Target Kinase C | Lipid Kinase | 55% |
| Off-Target Kinase D | Tyrosine Kinase | 30% |
Table 2: Comparative IC50 Values for this compound
This table shows a comparison of the half-maximal inhibitory concentration (IC50) for the intended target and identified off-targets. A lower selectivity ratio indicates a higher likelihood of physiologically relevant off-target effects.[2]
| Target | IC50 (nM) | Selectivity Ratio (Off-Target IC50 / On-Target IC50) |
| PD-1 Pathway Kinase (On-Target) | 15 | - |
| Off-Target Kinase A | 50 | 3.3x |
| Off-Target Kinase B | 120 | 8x |
| Off-Target Kinase C | 800 | 53.3x |
Key Experimental Protocols
1. Kinase Profiling Assay
-
Objective: To identify the off-target kinases of this compound.
-
Methodology:
-
A library of purified, active kinases is used.
-
This compound is incubated with each kinase at a fixed concentration (e.g., 1 µM).
-
A suitable kinase activity assay (e.g., ADP-Glo™, HTRF®) is used to measure the activity of each kinase in the presence of the inhibitor.[2]
-
The percentage of inhibition for each kinase is calculated relative to a vehicle control.
-
For significant off-targets, a full dose-response curve is generated to determine the IC50 value.[2]
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of this compound in a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations, including a vehicle control.[1]
-
Heating: Heat the cell lysates at a range of temperatures.[1]
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[1]
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.[1] An increase in the melting temperature of the target protein in the presence of this compound indicates binding.
-
Visualizations
Signaling Pathway
Caption: Simplified PD-1 signaling pathway and the intended target of this compound.
References
Technical Support Center: Enhancing the Bioavailability of PD-1-IN-22
Welcome to the technical support center for PD-1-IN-22, a potent small molecule inhibitor of the PD-1/PD-L1 interaction.[1][2] This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the experimental use of this compound, with a focus on improving its bioavailability for reliable in vitro and in vivo studies.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or inconsistent results in cell-based assays. | Poor solubility of this compound in aqueous media leading to precipitation and inaccurate concentrations. | 1. Use of Co-solvents: Prepare stock solutions in a water-miscible organic solvent like DMSO and dilute further in cell culture media. Ensure the final solvent concentration is non-toxic to cells. 2. Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[3] Consider using hydroxypropyl-β-cyclodextrin (HP-β-CD). |
| High variability in animal studies (in vivo). | Low and erratic oral absorption due to poor dissolution in the gastrointestinal tract. | 1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.[4][5] 2. Lipid-Based Formulations: Formulating this compound in a self-emulsifying drug delivery system (SEDDS) can improve its solubility and absorption.[3][6] |
| Precipitation of the compound upon dilution of stock solution. | The compound is "crashing out" of the solution when the concentration of the organic solvent is reduced. | 1. Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can create a stable amorphous form with improved solubility and dissolution.[7][8] 2. pH Modification: For ionizable compounds, adjusting the pH of the vehicle can enhance solubility. The ionization potential of this compound should be determined.[4] |
| Inconsistent drug exposure in pharmacokinetic (PK) studies. | Dissolution rate-limited absorption leading to variable bioavailability. | 1. Formulation Screening: Systematically screen various formulations (e.g., different co-solvents, surfactants, and lipid vehicles) to identify one that provides consistent in vitro dissolution. 2. In Vitro Dissolution Testing: Conduct in vitro dissolution studies under different pH conditions (simulating the gastrointestinal tract) to predict in vivo performance. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that blocks the protein-protein interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1).[1][2] The PD-1/PD-L1 pathway is an immune checkpoint that cancer cells can exploit to evade the immune system.[9][10] By inhibiting this interaction, this compound can restore the anti-tumor activity of T-cells.[9]
Q2: What are the known physicochemical properties of this compound?
A2: this compound is a small molecule with an IC50 of 92.3 nM for the inhibition of the PD-1/PD-L1 interaction.[2] While detailed public data on its solubility and permeability is limited, like many small molecule inhibitors, it is predicted to have low aqueous solubility, which can pose challenges for achieving adequate bioavailability.
Q3: Why is bioavailability a concern for a compound like this compound?
A3: Bioavailability, particularly for orally administered drugs, is critical as it determines the amount of the drug that reaches the systemic circulation and is available to exert its therapeutic effect.[3] Poorly soluble compounds often exhibit low and variable oral bioavailability, which can lead to inconsistent and unreliable results in both preclinical and clinical studies.[7]
Q4: What are the first steps I should take to improve the solubility of this compound for in vitro experiments?
A4: For in vitro assays, the primary goal is to maintain the compound in solution at the desired concentration in your aqueous culture medium. A common starting point is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your final medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the cells. If precipitation occurs upon dilution, using a formulation with cyclodextrins may be beneficial.[3]
Q5: What are some advanced formulation strategies to enhance the oral bioavailability of this compound for in vivo studies?
A5: For in vivo applications, especially oral administration, more advanced formulation strategies may be necessary. These include:
-
Particle Size Reduction: Techniques like milling or high-pressure homogenization can increase the surface area for dissolution.[5]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and solubility.[8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic drugs by forming a microemulsion in the gastrointestinal tract.[6]
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Complex Formulation for In Vitro Studies
Objective: To prepare a stock solution of this compound with improved aqueous solubility using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a 40% (w/v) solution of HP-β-CD in deionized water. Warm the solution slightly (to ~40°C) and stir until the HP-β-CD is completely dissolved.
-
Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Determine the concentration of this compound in the filtered solution using a validated analytical method (e.g., HPLC-UV).
-
This stock solution can then be diluted in cell culture medium for your experiments.
Protocol 2: In Vitro Dissolution Testing of a this compound Formulation
Objective: To assess the dissolution rate of a this compound formulation in simulated gastric and intestinal fluids.
Materials:
-
This compound formulation (e.g., solid dispersion)
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
HPLC system for analysis
Procedure:
-
Prepare SGF and SIF according to standard protocols.
-
Set up the dissolution apparatus with 900 mL of SGF in each vessel, maintained at 37 ± 0.5°C.
-
Place a known amount of the this compound formulation into each vessel.
-
Begin paddle rotation at a specified speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
After 2 hours, change the medium to SIF and continue sampling at appropriate intervals.
-
Analyze the concentration of this compound in each sample by HPLC.
-
Plot the percentage of drug dissolved versus time to generate a dissolution profile.
Visualizations
Caption: PD-1/PD-L1 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Improving Bioavailability.
Caption: Troubleshooting Logic for Bioavailability Issues.
References
- 1. PD-1/PD-L1-IN-22|T63607|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Understanding PD-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
Technical Support Center: Mitigating Preclinical Toxicity of PD-1/PD-L1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with investigational small molecule PD-1/PD-L1 inhibitors in animal models.
Troubleshooting Guides
Issue 1: Unexpected Mortality or Severe Clinical Signs in Rodent Models
Question: We are observing unexpected mortality and severe clinical signs (e.g., rapid weight loss, hunched posture, lethargy) in our mouse/rat cohort treated with a novel small molecule PD-1 inhibitor. How should we troubleshoot this?
Answer:
Possible Causes and Mitigation Strategies:
-
Cytokine Release Syndrome (CRS) or "Cytokine Storm": The inhibitor may be causing a rapid and massive release of pro-inflammatory cytokines by activated T-cells.
-
Troubleshooting Steps:
-
Cytokine Profiling: Collect plasma or serum at several time points post-dosing (e.g., 2, 6, 24, 48 hours) and analyze for key cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-2). An acute spike in these cytokines can indicate CRS.
-
Dose Reduction/Staggering: Implement a dose-escalation study with smaller, incremental dose increases to identify a maximum tolerated dose (MTD). Consider a staggered dosing schedule (e.g., every other day instead of daily) to allow the immune system to adapt.
-
Prophylactic Corticosteroids: In a satellite group, administer a low dose of a corticosteroid like prednisolone prior to the inhibitor to dampen the initial T-cell activation.[1][2] Note that this may also blunt the anti-tumor efficacy.[1][2]
-
-
-
On-Target, Off-Tumor Toxicity: The inhibitor is effectively blocking the PD-1/PD-L1 pathway, leading to immune-mediated damage in healthy tissues.
-
Troubleshooting Steps:
-
Histopathology: Conduct a thorough histopathological examination of all major organs (liver, lungs, colon, pancreas, heart) to identify signs of immune cell infiltration and tissue damage.[1][2][3]
-
Immune Cell Phenotyping: Use flow cytometry to analyze immune cell populations in affected organs and peripheral blood to understand which cell types (e.g., CD8+ T cells, macrophages) are driving the toxicity.[3][4]
-
Combination Therapy with Immunosuppressants: Explore co-administration with agents that can temper specific aspects of the immune response without completely abrogating the anti-tumor effect. For example, TNF-α inhibitors have been shown to improve immune-related colitis while enhancing anti-tumor efficacy in some models.[1] Similarly, IL-1β blockade has been investigated to prevent cardiotoxicity.[5]
-
-
Experimental Workflow for Investigating Unexpected Toxicity
Caption: Troubleshooting workflow for severe toxicity in animal models.
Issue 2: Organ-Specific Toxicity Observed (e.g., Hepatitis, Colitis)
Question: Our preclinical study with a PD-L1 small molecule inhibitor shows significant liver enzyme elevation (ALT/AST) and histological signs of hepatitis. What are the next steps?
Answer:
Possible Causes and Mitigation Strategies:
-
Immune-Mediated Hepatitis: This is a known immune-related adverse event (irAE) where activated T-cells infiltrate the liver.
-
Troubleshooting Steps:
-
Confirm Immune Infiltration: Perform immunohistochemistry (IHC) or flow cytometry on liver tissue to confirm the presence of infiltrating CD3+, CD4+, and CD8+ T-cells.
-
Monitor Liver Function Tests (LFTs): Implement more frequent monitoring of ALT and AST levels to track the onset and progression of liver injury.
-
Test Mitigation with Corticosteroids: In a dedicated study arm, treat animals with corticosteroids (e.g., dexamethasone) upon elevation of LFTs to see if the liver damage can be reversed.
-
Evaluate Combination Therapies: Consider targeted therapies. For instance, if significant macrophage infiltration is observed alongside T-cells, therapies targeting macrophage recruitment or activation could be explored.
-
-
Quantitative Data Summary: Example of a Dose-Response Study for Liver Toxicity
| Treatment Group | Dose (mg/kg) | Mean ALT (U/L) ± SD | Mean AST (U/L) ± SD | Liver Histology Score (0-4) |
| Vehicle Control | 0 | 45 ± 8 | 60 ± 12 | 0.2 ± 0.1 |
| PD-1-IN-22 | 10 | 150 ± 35 | 200 ± 45 | 1.5 ± 0.5 |
| This compound | 30 | 450 ± 90 | 600 ± 110 | 3.2 ± 0.8 |
| This compound (30) + Dex | 30 + 1 | 90 ± 20 | 120 ± 30 | 0.8 ± 0.3 |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of toxicity for PD-1/PD-L1 inhibitors?
A1: PD-1 is an immune checkpoint receptor on activated T-cells.[6][7] When it binds to its ligand, PD-L1 (often expressed on tumor cells and some normal cells), it sends an inhibitory signal that "turns off" the T-cell.[8][9] PD-1/PD-L1 inhibitors block this interaction, which removes the "brakes" on the immune system.[10] This leads to a potent anti-tumor response but can also cause the immune system to attack healthy tissues, resulting in immune-related adverse events (irAEs).[1][11]
Signaling Pathway of PD-1 Inhibition and Toxicity
References
- 1. A novel mouse model for checkpoint inhibitor-induced adverse events | PLOS One [journals.plos.org]
- 2. A novel mouse model for checkpoint inhibitor-induced adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 9. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 10. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An updated review of gastrointestinal toxicity induced by PD-1 inhibitors: from mechanisms to management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining PD-1-IN-22 Treatment Schedules for Optimal Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD-1-IN-22, a potent small molecule inhibitor of the PD-1/PD-L1 interaction. The following information is designed to address common challenges encountered during in vitro and in vivo experiments aimed at defining effective treatment schedules.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, with an IC50 of 92.3 nM.[1] By blocking this interaction, this compound aims to restore the anti-tumor activity of T cells. The PD-1 receptor, expressed on activated T cells, normally suppresses T cell receptor signaling when it binds to PD-L1, which can be highly expressed on tumor cells.[2][3] This suppression allows cancer cells to evade the immune system.[3] this compound, by preventing this binding, is designed to reinvigorate the T-cell response against cancer cells.
Q2: How do I determine the optimal concentration of this compound for my in vitro experiments?
The optimal concentration of this compound for in vitro assays should be determined by performing a dose-response curve. A good starting point is to test a range of concentrations around the reported IC50 of 92.3 nM. Key in vitro assays to assess the biological activity of this compound include:
-
T-cell Proliferation Assays: Measure the ability of this compound to enhance the proliferation of T cells co-cultured with cancer cells expressing PD-L1.
-
Cytokine Release Assays: Quantify the release of pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), from T cells upon treatment with this compound in a co-culture system.
-
Cytotoxicity Assays: Evaluate the increased ability of T cells to kill cancer cells in the presence of varying concentrations of this compound.
Q3: What are the key considerations for designing an in vivo study with this compound?
When designing in vivo studies in animal models, several factors are critical for determining an effective treatment schedule:
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): It is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. PK studies will inform the dosing frequency required to maintain a therapeutic concentration at the tumor site. PD studies will help correlate the drug concentration with its biological effect, such as target engagement (PD-1/PD-L1 blockade).
-
Animal Model Selection: Syngeneic mouse tumor models are commonly used to evaluate the efficacy of immunotherapies as they have a competent immune system. The choice of the tumor model should be based on its PD-L1 expression levels and its known responsiveness to immune checkpoint inhibitors.
-
Dosing Regimen: The dose, frequency, and duration of treatment will need to be optimized. This often involves testing multiple schedules, such as daily, every other day, or weekly administration.
-
Combination Therapies: Consider combining this compound with other anti-cancer agents. Studies have shown that combining PD-1 inhibitors with chemotherapy, targeted therapies, or other immunotherapies can lead to synergistic effects.[4][5]
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in T-cell proliferation or cytokine release assays. | Inconsistent cell numbers, variability in PD-L1 expression on cancer cells, or issues with T-cell activation. | Ensure accurate cell counting for both T cells and cancer cells. Regularly check and sort cancer cells for consistent PD-L1 expression. Use a standardized method for T-cell activation. |
| No significant effect of this compound observed. | The concentration of this compound is too low, the assay duration is too short, or the cancer cell line has low PD-L1 expression. | Perform a wider dose-response curve. Optimize the co-culture incubation time. Confirm PD-L1 expression on the target cancer cells via flow cytometry or IHC. |
| Toxicity to cells observed at higher concentrations. | Off-target effects of the compound or non-specific toxicity. | Determine the cytotoxic concentration 50 (CC50) of this compound on T cells and cancer cells alone. Use concentrations well below the CC50 for functional assays. |
In Vivo Study Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of tumor growth inhibition. | Sub-optimal dosing schedule, poor bioavailability of this compound, or an inappropriate animal model. | Conduct PK studies to ensure adequate drug exposure at the tumor site. Test different dosing frequencies and routes of administration. Use a tumor model known to be responsive to PD-1 blockade. |
| Toxicity or weight loss in animals. | The dose of this compound is too high, or there are off-target toxicities. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor animals daily for signs of toxicity. |
| Tumor relapse after initial response. | Development of resistance mechanisms. | Analyze the tumor microenvironment of relapsed tumors for changes in immune cell populations and expression of other checkpoint molecules. Consider combination therapy to overcome resistance. |
Experimental Protocols
Protocol 1: In Vitro T-cell Activation Assay
-
Cell Preparation:
-
Culture a human cancer cell line known to express PD-L1.
-
Isolate human peripheral blood mononuclear cells (PBMCs) and enrich for CD3+ T cells.
-
-
Co-culture Setup:
-
Plate the cancer cells in a 96-well plate and allow them to adhere.
-
Add the T cells to the wells with the cancer cells at a 10:1 effector-to-target ratio.
-
Add a T-cell activator (e.g., anti-CD3/CD28 beads).
-
-
Treatment:
-
Add this compound at a range of concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-PD-1 antibody).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Readout:
-
Proliferation: Add a proliferation dye (e.g., CFSE) to T cells before co-culture and analyze by flow cytometry, or use a colorimetric assay (e.g., WST-1).
-
Cytokine Production: Collect the supernatant and measure IFN-γ and IL-2 levels by ELISA.
-
Protocol 2: Syngeneic Mouse Tumor Model for Efficacy Evaluation
-
Animal Model:
-
Use 6-8 week old female C57BL/6 mice.
-
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 MC38 colon adenocarcinoma cells into the flank of each mouse.
-
-
Treatment Schedule:
-
Once tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle control (administered on the same schedule as the treatment group).
-
Group 2: this compound at a predetermined dose (e.g., 10 mg/kg, administered intraperitoneally daily).
-
Group 3: Positive control (e.g., anti-mouse PD-1 antibody, 10 mg/kg, administered intraperitoneally every 3 days).
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health daily.
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Collect tumors and spleens for downstream analysis (e.g., flow cytometry to analyze immune cell infiltration, immunohistochemistry for biomarker analysis).
-
Visualizations
Signaling Pathway Diagram
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for refining this compound treatment schedules.
References
- 1. Targeted therapy given after anti-PD-1 leads to prolonged responses in mouse melanoma models through sustained antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Pharmacokinetic Profiles of PD-1/PD-L1 Antibodies by Validated ELISAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Assays to Study PD-1 Biology in Human T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Timing of PD-1 blockade is critical to effective combination immunotherapy with anti-OX40 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to PD-1-IN-22 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when using PD-1-IN-22, a potent small molecule inhibitor of the PD-1/PD-L1 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally active small molecule inhibitor that disrupts the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1).[1] By blocking this interaction, this compound aims to restore the anti-tumor activity of T cells, which is often suppressed by cancer cells that overexpress PD-L1 to evade the immune system.[2][3][4] The binding of PD-1 to PD-L1 typically leads to the inhibition of T-cell receptor (TCR) signaling, limiting T cell proliferation and cytokine secretion.[2][5] this compound, with an IC50 of 92.3 nM, effectively prevents this immunosuppressive signaling.[1]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to PD-1/PD-L1 blockade, including small molecule inhibitors like this compound, can be categorized as either primary (innate) or acquired. Several key mechanisms have been identified:
-
Alterations in the Tumor Microenvironment: The absence of a T-cell inflamed tumor microenvironment is a major cause of primary resistance.[6] This means there are insufficient T cells within the tumor for this compound to have a significant effect.
-
Defects in Antigen Presentation: For T cells to recognize and attack cancer cells, tumor antigens must be presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules.[7]
-
Loss of β2-microglobulin (β2M): Mutations or loss of the β2M gene, an essential component of MHC class I molecules, prevents proper antigen presentation, rendering cancer cells "invisible" to CD8+ T cells.[2][7]
-
Downregulation of MHC Class I: Cancer cells can evolve to reduce the expression of MHC class I molecules, thereby evading immune recognition.[7]
-
-
Impaired Interferon Signaling: The interferon-gamma (IFNγ) signaling pathway is crucial for upregulating PD-L1 expression on tumor cells, a phenomenon known as "adaptive immune resistance".[2] Loss-of-function mutations in components of this pathway, such as JAK1 and JAK2, can lead to a lack of PD-L1 expression and resistance to PD-1/PD-L1 blockade.[2][8]
-
Loss of Tumor Neoantigens: The absence of sufficient neoantigens, which are novel proteins arising from tumor mutations, can lead to a weak anti-tumor immune response.[7]
-
Presence of Other Immunosuppressive Cells: The tumor microenvironment may contain other immune-suppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) that can dampen the anti-tumor immune response independently of the PD-1/PD-L1 axis.[9]
Troubleshooting Guide
Issue 1: Decreased or No Efficacy of this compound in in vitro Co-culture Assays
| Possible Cause | Troubleshooting Steps |
| Low or absent PD-L1 expression on cancer cells. | 1. Verify PD-L1 Expression: Use flow cytometry or immunohistochemistry (IHC) to confirm PD-L1 expression on your cancer cell line. 2. Induce PD-L1 Expression: If PD-L1 expression is low, treat cancer cells with IFNγ (e.g., 100 ng/mL) for 24-48 hours to upregulate PD-L1 expression before co-culture with immune cells.[10] |
| Poor health or activation status of effector T cells. | 1. Assess T-cell Viability and Activation: Use a viability dye (e.g., 7-AAD or PI) and check for activation markers (e.g., CD69, CD25) on T cells before the assay. 2. Optimize T-cell Stimulation: Ensure proper T-cell activation using anti-CD3/CD28 antibodies or other appropriate stimuli. |
| Cancer cells have defects in antigen presentation machinery. | 1. Check for MHC Class I Expression: Analyze MHC class I surface expression on cancer cells via flow cytometry. 2. Sequence β2M Gene: If MHC class I expression is low, consider sequencing the β2M gene to check for mutations. |
Issue 2: Tumor Growth in Animal Models Despite Treatment with this compound
| Possible Cause | Troubleshooting Steps |
| Lack of a T-cell inflamed tumor microenvironment. | 1. Analyze Tumor Immune Infiltrate: Perform IHC or flow cytometry on tumor samples to assess the presence and density of CD8+ T cells. 2. Combination Therapy: Consider combining this compound with therapies that can induce a T-cell inflammatory response, such as radiotherapy or activators of innate immune pathways (e.g., STING agonists).[6][11] |
| Development of acquired resistance. | 1. Biopsy and Analyze Tumors: Collect tumor samples from treated animals that are progressing and analyze them for mechanisms of acquired resistance, such as mutations in β2M or JAK1/2.[2] 2. Combination with Other Checkpoint Inhibitors: Resistance can sometimes be overcome by targeting other immune checkpoints. Consider combining this compound with inhibitors of CTLA-4, LAG-3, or TIM-3.[3] |
| Presence of other immunosuppressive mechanisms. | 1. Characterize the Tumor Microenvironment: Analyze the presence of Tregs and MDSCs in the tumor. 2. Target Immunosuppressive Cells: Combine this compound with agents that deplete or inhibit the function of Tregs (e.g., anti-CD25 antibodies) or MDSCs.[9] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of PD-1/PD-L1 inhibitors and factors influencing their activity.
Table 1: Efficacy of PD-1 vs. PD-L1 Inhibitors (Monotherapy)
| Metric | PD-1 Inhibitors | PD-L1 Inhibitors |
| Overall Response Rate (ORR) | 21.65% | 17.60% |
| Median Duration of Response (DOR) | 11.26 months | 10.03 months |
Data from a meta-analysis of clinical trials.[12][13]
Table 2: Impact of PD-L1 Expression on Overall Response Rate (ORR)
| PD-L1 Status | ORR |
| Positive | 24.39% |
| Negative | 10.34% |
Data from a meta-analysis of 13,709 patients.[14]
Table 3: Efficacy of PD-1/PD-L1 Inhibitors by Treatment Line
| Treatment Line | Overall Response Rate (ORR) | Median Duration of Response (DOR) |
| First-line | 36.57% | 9.00 months |
| Second-line or subsequent | 13.18% | 13.42 months |
Data from a meta-analysis of clinical trials.[13]
Experimental Protocols
Protocol 1: In Vitro T-cell Co-culture Assay to Assess this compound Efficacy
-
Cell Preparation:
-
Culture your cancer cell line of interest. If PD-L1 expression is low, consider pre-treating with IFNγ (100 ng/mL) for 24-48 hours.
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD8+ T cells using magnetic-activated cell sorting (MACS).
-
-
Co-culture Setup:
-
Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Add the enriched CD8+ T cells to the cancer cells at an appropriate effector-to-target (E:T) ratio (e.g., 10:1).
-
Add this compound at various concentrations to the co-culture. Include a vehicle control (e.g., DMSO).
-
Add a T-cell activator, such as anti-CD3/CD28 beads or a low concentration of phytohemagglutinin (PHA).
-
-
Incubation:
-
Incubate the co-culture for 48-72 hours at 37°C and 5% CO2.
-
-
Readout:
-
T-cell Activation: Collect the supernatant and measure IFNγ or other cytokine release using ELISA.
-
Cytotoxicity: Measure cancer cell viability using a lactate dehydrogenase (LDH) assay or by staining with a viability dye and analyzing via flow cytometry.
-
Protocol 2: Monitoring PD-1 Receptor Occupancy on T-cells by Flow Cytometry
This protocol can be adapted to assess the binding of small molecule inhibitors that may induce conformational changes or block antibody binding sites.
-
Sample Preparation:
-
Staining:
-
Add a fluorescently labeled anti-PD-1 antibody that competes with this compound for binding.
-
Add antibodies for T-cell markers such as CD3 and CD8 to identify the T-cell population.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Lysis and Washing:
-
Acquisition and Analysis:
-
Resuspend the cell pellet in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD3+CD8+ T-cell population and analyze the fluorescence intensity of the anti-PD-1 antibody. A decrease in fluorescence intensity in treated samples compared to controls would indicate receptor occupancy by this compound.
-
Visualizations
Caption: PD-1 signaling and its inhibition by this compound.
Caption: Mechanisms of resistance to PD-1/PD-L1 blockade.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. glpbio.com [glpbio.com]
- 2. Mechanisms of Resistance to PD-1 and PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 5. Inhibitors of the PD-1 Pathway in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. Frontiers | Overcoming resistance to PD-1/PD-L1 inhibitors in esophageal cancer [frontiersin.org]
- 8. Mechanisms of Resistance to PD-1 and PD-L1 blockade [immucura.com]
- 9. Resistance Mechanism of PD-1/PD-L1 Blockade in the Cancer-Immunity Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Response Efficacy of PD-1 and PD-L1 Inhibitors in Clinical Trials: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy of PD-1/PD-L1 blockade monotherapy in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
addressing variability in PD-1-IN-22 experimental results
Welcome to the technical support center for PD-1-IN-22. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results and provide guidance for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) interaction.[1] It functions by disrupting the binding of PD-L1 on tumor cells to the PD-1 receptor on activated T cells. This blockade prevents the inhibitory signal that suppresses T cell activity, thereby restoring the T cells' ability to recognize and eliminate cancer cells.
Q2: What is the reported in vitro potency of this compound?
This compound has been shown to inhibit the human PD-1/PD-L1 interaction with an IC50 value of 92.3 nM.[1][2]
Q3: In what type of in vitro assay has this compound been shown to be effective?
This compound has been demonstrated to dose-dependently increase the secretion of interferon-gamma (IFN-γ) in a co-culture model consisting of human PD-L1-expressing cells (Hep3B/OS-8/hPD-L1) and activated human CD3+ T cells.[1][2] This assay mimics the tumor microenvironment where the inhibitor is expected to exert its effect.
Q4: I am observing high variability in my IFN-γ secretion results. What are the common causes?
High variability in IFN-γ secretion assays can stem from several factors:
-
Donor-to-donor variability in T cells: Primary T cells from different donors can have inherently different levels of activation and cytokine production.
-
Cell viability and handling: Inconsistent cell viability, improper cell counting, and harsh handling during cell preparation can all contribute to variability.
-
Inconsistent cell seeding density: Uneven plating of either the target cells or the effector T cells will lead to variable effector-to-target ratios across wells.
-
Reagent quality and preparation: The quality and lot-to-lot variation of reagents such as cell culture media, serum, and cytokines (e.g., IL-2) can impact T cell function. Incorrect preparation and storage of this compound can also lead to inconsistent activity.
-
Assay timing and incubation periods: Variations in the duration of co-culture or stimulation can significantly affect the amount of IFN-γ produced.
Q5: My this compound doesn't seem to be active in my cell-based assay. What should I check?
If you observe lower than expected or no activity, consider the following:
-
Compound Solubility: Ensure that this compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in your assay medium.[2] Precipitates can lead to an inaccurate final concentration.
-
PD-L1 Expression on Target Cells: Confirm that your target cell line has stable and sufficient expression of PD-L1. Low or variable PD-L1 expression will result in a weak or inconsistent inhibitory signal to the T cells, making it difficult to observe the effect of the inhibitor.
-
T Cell Activation Status: The PD-1/PD-L1 pathway primarily regulates activated T cells. Ensure your T cells are properly activated (e.g., with anti-CD3/CD28 antibodies or beads) before or during the co-culture.
-
Assay Controls: Double-check your positive and negative controls. A potent, well-characterized anti-PD-1 or anti-PD-L1 antibody should be used as a positive control to confirm the assay is working as expected.
Troubleshooting Guides
Issue 1: High Background IFN-γ Secretion in Control Wells
| Possible Cause | Recommended Solution |
| T-cell Over-activation | Optimize the concentration of T cell activators (e.g., anti-CD3/CD28). Reduce the duration of the activation period. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination. Discard any contaminated cultures and thoroughly clean incubators and hoods. |
| Endotoxin Contamination | Use endotoxin-free reagents and consumables. |
| Serum Quality | Screen different lots of fetal bovine serum (FBS) for their effect on T cell activation or consider using serum-free media. |
Issue 2: Low Signal-to-Noise Ratio in the Assay
| Possible Cause | Recommended Solution |
| Suboptimal Effector-to-Target (E:T) Ratio | Perform a titration experiment to determine the optimal E:T ratio that provides a robust IFN-γ signal with minimal background. |
| Insufficient PD-L1 Expression | Sort cells for high PD-L1 expression or use a cell line with confirmed high and stable PD-L1 expression. Consider stimulating target cells with IFN-γ to upregulate PD-L1 expression, if appropriate for the experimental design. |
| Low T-cell Viability | Handle T cells gently, avoid vigorous pipetting, and ensure they are not left at room temperature for extended periods. Use a viability dye to assess T cell health before plating. |
| Inhibitor Concentration Range | Ensure the concentration range of this compound brackets the expected IC50 (92.3 nM). A wider range of concentrations may be needed to capture the full dose-response curve. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Inconsistent Cell Passages | Use cells within a consistent and defined passage number range for both target and effector cells. |
| Variability in T-cell Donors | If using primary T cells, qualify multiple donors and consider pooling cells from several donors to average out individual responses. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of cell suspensions before plating. Consider using automated liquid handlers for improved precision. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the assay plate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 92.3 nM | PD-1/PD-L1 Interaction Assay | [1][2] |
Recommended Concentration Range for In Vitro Assays
| Assay Type | Starting Concentration | End Concentration | Dilution Factor |
| Cell-based IFN-γ Secretion Assay | 10 µM | 0.1 nM | 1:3 or 1:5 |
Experimental Protocols
Key Experiment: T Cell Co-culture Assay for IFN-γ Secretion
This protocol is based on the experimental setup described for evaluating this compound.[1][2]
1. Cell Preparation:
- Target Cells: Culture Hep3B/OS-8 cells stably expressing human PD-L1 (Hep3B/OS-8/hPD-L1) in appropriate media.
- Effector Cells: Isolate primary human CD3+ T cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection.
- Activate CD3+ T cells with anti-CD3/CD28 beads or plate-bound antibodies for 48-72 hours in the presence of IL-2.
2. Co-culture Setup:
- Plate Hep3B/OS-8/hPD-L1 cells in a 96-well flat-bottom plate at a density of 2 x 10^4 cells per well and incubate overnight to allow for adherence.
- The following day, remove the media and add fresh media containing serial dilutions of this compound or control compounds (e.g., DMSO vehicle, anti-PD-1 antibody).
- Add activated CD3+ T cells to the wells at an effector-to-target (E:T) ratio of 5:1 (1 x 10^5 T cells per well).
3. Incubation and Supernatant Collection:
- Co-culture the cells for 72 hours at 37°C and 5% CO2.
- After incubation, centrifuge the plate and carefully collect the supernatant for IFN-γ analysis.
4. IFN-γ Quantification:
- Measure the concentration of IFN-γ in the supernatant using a standard human IFN-γ ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage of IFN-γ secretion relative to the vehicle control.
- Plot the dose-response curve and determine the EC50 value for this compound.
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the T cell co-culture IFN-γ secretion assay.
Caption: Logical workflow for troubleshooting variability in this compound experiments.
References
Technical Support Center: Large-Scale Synthesis of PD-1-IN-22
Welcome to the technical support center for the large-scale synthesis of PD-1-IN-22. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on process improvement.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction.[1] Its primary mechanism is to block this interaction, which is a key immune checkpoint pathway. By inhibiting the PD-1/PD-L1 axis, this compound can restore the anti-tumor activity of T-cells, which is often suppressed by cancer cells that overexpress PD-L1.[2][3][4]
Q2: What are the main challenges in the large-scale synthesis of small molecule PD-1/PD-L1 inhibitors?
A2: Large-scale synthesis of complex organic molecules like PD-1/PD-L1 inhibitors often presents challenges including:
-
Multi-step syntheses: Leading to potential yield loss at each step.
-
Purification: Ensuring high purity on a large scale can be difficult and require significant solvent volumes. Flash chromatography is a common laboratory technique for purification.[5]
-
Reagent cost and availability: Some reagents used in small-scale synthesis may be too expensive or not available in sufficient quantities for large-scale production.
-
Reaction conditions: Optimizing temperature, pressure, and reaction times for large reactors can be challenging.
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Side reactions and impurity profiles: These can change upon scale-up, requiring re-optimization of the process.
Q3: Are there any known stability issues with this compound or similar compounds?
A3: While specific stability data for this compound is not publicly available, compounds with complex heterocyclic structures can be sensitive to factors like pH, light, and temperature. It is crucial to conduct stability studies under various conditions to determine the optimal storage and handling procedures for the final active pharmaceutical ingredient (API).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Coupling Reactions | - Inefficient catalyst activity.- Poor quality of starting materials or solvents.- Suboptimal reaction temperature or time. | - Screen different palladium catalysts and ligands for optimal performance.[6]- Ensure all reagents and solvents are anhydrous and of high purity.- Optimize reaction temperature and monitor reaction progress by HPLC or TLC to determine the optimal reaction time. |
| Incomplete Reaction | - Insufficient reagent stoichiometry.- Catalyst deactivation. | - Increase the equivalents of the limiting reagent incrementally.- Use a fresh batch of catalyst or consider a more robust catalyst system. |
| Formation of Impurities | - Side reactions due to high temperatures.- Presence of oxygen or moisture. | - Lower the reaction temperature and extend the reaction time.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] |
| Difficulties in Product Isolation/Purification | - Product is an oil or difficult to crystallize.- Impurities co-elute with the product during chromatography. | - Attempt to form a salt of the final compound to induce crystallization.- Optimize the mobile phase for chromatography to improve separation. Consider alternative purification techniques like preparative HPLC. |
| Poor Solubility of Intermediates | - The polarity of the solvent is not suitable for the intermediate. | - Screen a range of solvents or solvent mixtures to find a suitable system.- For peptides, the use of solubility-enhancing tags may be considered, although this adds extra steps to the synthesis.[8] |
Experimental Protocols
Below are representative experimental protocols for key reactions often involved in the synthesis of complex heterocyclic molecules similar to PD-1/PD-L1 inhibitors.
Note: These are generalized procedures and may require optimization for the specific synthesis of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is a common method for forming carbon-carbon bonds.
-
Reaction Setup: To a dried reaction flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq.), boronic acid or ester (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-12 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Williamson Ether Synthesis
This protocol is used for the formation of an ether linkage.
-
Reaction Setup: In a reaction flask, dissolve the alcohol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or ACN).
-
Base Addition: Add a base (e.g., NaH or K₂CO₃, 1.5 eq.) portion-wise at 0 °C.
-
Alkyl Halide Addition: Stir the mixture for 30 minutes, then add the alkyl halide (1.1 eq.).
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary (e.g., 65 °C) and stir until completion (monitor by TLC).[9]
-
Work-up: Quench the reaction by adding water. Extract the product with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the crude product by chromatography.
Quantitative Data Summary
The following table summarizes typical yields for reactions that may be part of a synthesis pathway for molecules like this compound, based on literature for similar compounds.
| Reaction Type | Example Substrates | Catalyst/Reagents | Yield (%) | Reference |
| Suzuki Coupling | 3-bromo-2-methylphenyl)methanol, (2,3-dihydrobenzo[b][8][10]dioxin-6-yl)boronic acid | Pd(dppf)Cl₂ | 90 | [9] |
| Gewald Reaction | p-substituted acetophenones, methyl cyanoacetate, sulfur | - | 86-92 | [9] |
| Williamson Ether Synthesis | tert-butyl (4-(hydroxymethyl)benzyl)carbamate, fluorinated intermediate | K₂CO₃ | 45-76 | [9] |
| Furan Synthesis | p-aminophenol, 2,5-hexanedione | p-toluenesulfonic acid | 98.5 | [5] |
Visualizations
Signaling Pathway
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Synthesis of A PD-1 Binding Peptide and Evaluation of Its Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting PD-1/PD-L-1 immune checkpoint inhibition for cancer immunotherapy: success and challenges [frontiersin.org]
- 4. Progress and Challenges in Precise Treatment of Tumors With PD-1/PD-L1 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Automated fast-flow synthesis of the immune checkpoint receptors PD-1 and PD-L1 - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05982D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A computational chemistry-based approach to optimizing PD-1/PD-L1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Guide for Novel PD-1 Inhibitors: Validating Performance in Diverse Tumor Types
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors, particularly those targeting the Programmed Death-1 (PD-1) pathway, has revolutionized cancer therapy. As novel PD-1 inhibitors, such as the hypothetical "PD-1-IN-22," emerge, a rigorous and objective assessment of their efficacy compared to established alternatives is crucial for advancing clinical practice. This guide provides a framework for the comprehensive evaluation of novel PD-1 inhibitors across various tumor types, emphasizing data-driven comparison and detailed experimental validation.
The PD-1/PD-L1 Pathway: A Key Target in Immuno-Oncology
Programmed Death-1 (PD-1) is an inhibitory receptor expressed on activated T cells, B cells, and other immune cells. Its ligand, PD-L1, can be overexpressed on the surface of tumor cells. The binding of PD-L1 to PD-1 suppresses T-cell proliferation and activity, allowing cancer cells to evade the host's immune system. PD-1 inhibitors are therapeutic antibodies that block the interaction between PD-1 and PD-L1, thereby restoring the anti-tumor immune response.
Figure 1: Simplified signaling pathway of PD-1/PD-L1 mediated immune suppression and the mechanism of action of PD-1 inhibitors.
Comparative Data Presentation
Objective evaluation of a novel PD-1 inhibitor necessitates a direct comparison with existing therapies. The following tables provide a template for summarizing key preclinical and clinical efficacy data.
Table 1: Preclinical Efficacy of this compound vs. Comparators in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) | Median Survival (Days) | Immune Cell Infiltration (CD8+ T cells/mm²) |
| CT26 (Colon Carcinoma) | Vehicle Control | - | - | 20 | 50 |
| This compound (10 mg/kg) | 65 | 20 | 45 | 250 | |
| Anti-PD-1 (Clone RMP1-14) | 60 | 15 | 42 | 230 | |
| B16-F10 (Melanoma) | Vehicle Control | - | - | 18 | 30 |
| This compound (10 mg/kg) | 40 | 5 | 30 | 150 | |
| Anti-PD-1 (Clone RMP1-14) | 35 | 5 | 28 | 140 | |
| MC38 (Colon Adenocarcinoma) | Vehicle Control | - | - | 22 | 60 |
| This compound (10 mg/kg) | 70 | 25 | 50 | 300 | |
| Anti-PD-1 (Clone RMP1-14) | 68 | 22 | 48 | 280 |
Table 2: Clinical Efficacy of this compound vs. Approved PD-1 Inhibitors (Hypothetical Phase II Data)
| Tumor Type | Treatment | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Non-Small Cell Lung Cancer (NSCLC) | This compound | 25% | 5% | 20% | 6.5 months | 18 months |
| Pembrolizumab | 20% | 3% | 17% | 6.0 months | 16 months | |
| Melanoma | This compound | 45% | 15% | 30% | 12 months | Not Reached |
| Nivolumab | 40% | 12% | 28% | 11.5 months | Not Reached | |
| Renal Cell Carcinoma (RCC) | This compound | 30% | 8% | 22% | 8 months | 24 months |
| Nivolumab | 25% | 5% | 20% | 7.5 months | 22 months |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below is a representative protocol for a key preclinical study.
Protocol: In Vivo Efficacy Assessment in a Syngeneic Mouse Tumor Model
1. Cell Culture and Tumor Implantation:
-
Murine tumor cell lines (e.g., CT26, B16-F10, MC38) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Cells are harvested during the logarithmic growth phase and resuspended in sterile phosphate-buffered saline (PBS).
-
6-8 week old female BALB/c or C57BL/6 mice are subcutaneously inoculated with 1x10^6 tumor cells in the right flank.
2. Animal Grouping and Treatment:
-
When tumors reach a palpable size (approximately 50-100 mm³), mice are randomized into treatment groups (n=10 per group):
-
Group 1: Vehicle Control (e.g., sterile PBS)
-
Group 2: this compound (e.g., 10 mg/kg)
-
Group 3: Comparator anti-PD-1 antibody (e.g., clone RMP1-14, 10 mg/kg)
-
-
Treatments are administered intraperitoneally (i.p.) twice weekly for three weeks.
3. Efficacy Evaluation:
-
Tumor volume is measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2.
-
Animal body weight is monitored as an indicator of toxicity.
-
Survival is monitored daily, and mice are euthanized when tumors exceed a predetermined size or if signs of morbidity are observed.
4. Immunohistochemical Analysis:
-
At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.
-
Tumor sections are stained with antibodies against immune cell markers (e.g., CD8, FoxP3) to assess immune cell infiltration.
-
Stained slides are imaged, and positive cells are quantified using image analysis software.
Workflow for Preclinical Evaluation
The preclinical validation of a novel PD-1 inhibitor follows a structured workflow to establish its efficacy and mechanism of action before advancing to clinical trials.
A Comparative Guide: PD-1-IN-22 vs. Pembrolizumab in Melanoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct inhibitors of the Programmed Death-1 (PD-1) pathway in the context of melanoma models: the small molecule inhibitor PD-1-IN-22 and the monoclonal antibody pembrolizumab. While extensive data is available for the clinically approved antibody pembrolizumab, information on the preclinical efficacy of the small molecule this compound is currently limited in the public domain.
Therefore, this guide will first summarize the known properties of this compound. It will then provide a comprehensive overview of the wealth of preclinical and clinical data for pembrolizumab in melanoma. To offer a meaningful comparison between the two therapeutic modalities—small molecules versus antibodies—this guide will also incorporate preclinical data from another exemplary small molecule PD-1/PD-L1 inhibitor where such data is available.
Overview of this compound
This compound is described as a potent small molecule inhibitor of the interaction between PD-1 and its ligand, Programmed Death-Ligand 1 (PD-L1). The primary publicly available data point for this compound is its in vitro potency, with a reported half-maximal inhibitory concentration (IC50) of 92.3 nM. At present, there is a lack of published in vivo studies evaluating the efficacy and mechanism of action of this compound in melanoma models.
Pembrolizumab: A Benchmark in Melanoma Immunotherapy
Pembrolizumab (Keytruda®) is a humanized monoclonal antibody of the IgG4-kappa isotype that targets the PD-1 receptor.[1] By binding to PD-1 on T cells, pembrolizumab blocks the interaction with its ligands, PD-L1 and PD-L2, thereby preventing the inhibitory signals that suppress T-cell activation and proliferation.[2][3] This blockade restores the immune system's ability to recognize and eliminate cancer cells.[4]
Preclinical and Clinical Efficacy in Melanoma
Pembrolizumab has demonstrated significant anti-tumor activity in various preclinical and clinical settings for melanoma.[5][6][7] In preclinical murine models of melanoma, surrogate anti-mouse PD-1 antibodies have shown to inhibit tumor growth.[8] Clinical trials have established pembrolizumab as a standard-of-care for advanced melanoma, showing improved progression-free and overall survival rates.[5][7] For instance, in the KEYNOTE-006 phase 3 trial, pembrolizumab was statistically superior to the anti-CTLA-4 antibody ipilimumab in terms of progression-free survival, overall survival, and overall response rate in patients with advanced melanoma.[9]
Small Molecule PD-1/PD-L1 Inhibitors: An Emerging Alternative
Small molecule inhibitors of the PD-1/PD-L1 pathway represent a newer class of therapeutics with potential advantages over monoclonal antibodies, such as oral bioavailability and potentially better tumor penetration.[10] While specific data for this compound is unavailable, other small molecules have been evaluated in preclinical melanoma models.
For example, a small molecule referred to as "PDI-1" has been shown to have anti-tumor activity in a mouse model of melanoma.[10] In this study, B16-F10 murine melanoma cells transfected with human PD-L1 were implanted in syngeneic mice.[10] Treatment with PDI-1 resulted in reduced tumor growth.[10]
Data Summary
| Feature | This compound | Pembrolizumab | Representative Small Molecule (PDI-1) |
| Molecule Type | Small Molecule | Monoclonal Antibody (IgG4) | Small Molecule |
| Target | PD-1/PD-L1 Interaction | PD-1 Receptor | PD-1/PD-L1 Interaction |
| Reported IC50 | 92.3 nM | High affinity binding | Not explicitly stated in the provided context |
| In Vivo Efficacy (Melanoma Models) | No data available | Demonstrated tumor growth inhibition and improved survival[5][7][8] | Demonstrated tumor growth inhibition[10] |
Experimental Protocols
General In Vivo Melanoma Model for PD-1 Inhibitor Evaluation
A common experimental workflow to assess the in vivo efficacy of PD-1 inhibitors in melanoma involves the following steps:
-
Cell Line and Animal Model: A murine melanoma cell line, such as B16-F10, is selected. These cells may be genetically engineered to express human PD-L1 to test human-specific inhibitors in immunocompetent mice (e.g., C57BL/6).[10]
-
Tumor Implantation: A specific number of melanoma cells are implanted subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly, typically every few days, using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
Pembrolizumab (or surrogate antibody): Administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at specified doses and schedules (e.g., 10 mg/kg every 3 days).[8]
-
Small Molecule Inhibitor (e.g., PDI-1): Typically administered orally (p.o.) or via i.p. injection, often on a daily basis.[10]
-
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Overall survival is also a key endpoint.
-
Immunophenotyping: At the end of the study, tumors and draining lymph nodes are often harvested to analyze the immune cell infiltrate (e.g., CD8+ T cells, regulatory T cells) by flow cytometry or immunohistochemistry.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the PD-1 signaling pathway and a typical experimental workflow for evaluating PD-1 inhibitors.
Caption: PD-1 signaling pathway illustrating T-cell activation and inhibition.
References
- 1. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. Immune Checkpoint Inhibitors in the Treatment of Melanoma: From Basic Science to Clinical Application - Cutaneous Melanoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melanoma cell-intrinsic PD-1 receptor functions promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-PD-1 and Novel Combinations in the Treatment of Melanoma—An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-PD1 and anti-PD-L1 in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reviving Exhausted Immune Cells Boosts Tumor Elimination | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 10. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
A Comparative Guide to Small Molecule PD-1/PD-L1 Inhibitors: PD-1-IN-22 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. While monoclonal antibodies targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis have demonstrated significant clinical success, the development of small molecule inhibitors offers several potential advantages, including oral bioavailability, improved tumor penetration, and potentially more manageable immune-related adverse events. This guide provides an objective comparison of PD-1-IN-22 with other notable small molecule PD-1/PD-L1 inhibitors, supported by experimental data to aid in research and development decisions.
Mechanism of Action: A Common Goal, Diverse Strategies
Small molecule inhibitors of the PD-1/PD-L1 pathway primarily function by disrupting the interaction between the PD-1 receptor on activated T cells and its ligand, PD-L1, which is often overexpressed on tumor cells. This blockade abrogates the inhibitory signal, thereby restoring T cell-mediated anti-tumor immunity. While the overarching goal is the same, the specific mechanisms can vary. Some molecules, like many of the biphenyl-based inhibitors developed by Bristol-Myers Squibb (BMS), induce dimerization and subsequent internalization of PD-L1, effectively removing it from the cell surface.[1][2] Others, like this compound, are designed to directly block the protein-protein interaction interface.
In Vitro Performance: A Quantitative Comparison
The following table summarizes the in vitro activity of this compound and other selected small molecule PD-1/PD-L1 inhibitors. The data is compiled from various sources, and it is important to note that direct comparisons of IC50/EC50 values should be made with caution due to potential variations in assay conditions between different studies.
| Compound | Target | Assay Type | IC50/EC50 (nM) | Reference |
| This compound | PD-1/PD-L1 Interaction | HTRF Binding Assay | 92.3 | [3] |
| BMS-1001 | PD-L1 | T-cell based reporter assay | 253 | [4] |
| BMS-1166 | PD-L1 | HTRF Binding Assay | 1.4 | [1] |
| INCB086550 | PD-L1 | PD-1/PD-L1 Interaction Assay | < 10 | [5] |
| CA-170 | PD-L1/VISTA | T-cell Activation Assay | ~125-500 (optimal concentration) | [6] |
In Vivo Efficacy: Preclinical Anti-Tumor Activity
The ultimate test of a potential therapeutic is its ability to control tumor growth in a living organism. The following table presents a summary of the in vivo anti-tumor efficacy of the compared small molecule inhibitors in various syngeneic mouse tumor models.
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | N/A | Data not publicly available | N/A | |
| BMS-202 (related to BMS-1001/1166) | 4T1 murine breast cancer | Nanoparticle formulation | Efficacy comparable to anti-PD-1 antibody | [7] |
| INCB086550 | MC38-huPD-L1 | 20 mg/kg, b.i.d., oral | 66% | [8] |
| CA-170 | MC38 | Oral | 43% | [9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow.
Caption: The PD-1/PD-L1 signaling pathway, illustrating T cell activation and its inhibition by the PD-1/PD-L1 interaction, which can be blocked by small molecule inhibitors.
Caption: A generalized experimental workflow for the discovery and preclinical evaluation of small molecule PD-1/PD-L1 inhibitors.
Caption: A logical diagram outlining the key criteria for comparing this compound with other small molecule PD-1/PD-L1 inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation and comparison of drug candidates. Below are methodologies for key experiments cited in the evaluation of small molecule PD-1/PD-L1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction in a biochemical format.
-
Principle: This assay relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). Recombinant human PD-1 protein is typically tagged with a tag (e.g., Fc) that is recognized by a Europium cryptate-labeled antibody, and recombinant human PD-L1 is tagged with a different tag (e.g., His) recognized by a d2-labeled antibody. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. A test compound that disrupts this interaction will lead to a decrease in the FRET signal.
-
Protocol:
-
Prepare a serial dilution of the test compound in an appropriate assay buffer (e.g., PBS with 0.1% BSA).
-
In a low-volume 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of His-tagged PD-L1 and the anti-His-d2 antibody to all wells.
-
Add a pre-mixed solution of Fc-tagged PD-1 and the anti-Fc-Europium cryptate antibody to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.
-
Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.
-
T-Cell Activation/Reporter Gene Assay
This cell-based assay assesses the ability of a compound to restore T-cell activation that is suppressed by the PD-1/PD-L1 interaction.
-
Principle: This assay typically utilizes a co-culture system. One cell line (e.g., CHO-K1) is engineered to express human PD-L1 and a T-cell receptor (TCR) activator (e.g., an anti-CD3 single-chain variable fragment). The other cell line is a Jurkat T-cell line engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT). When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, resulting in low reporter gene expression. A compound that blocks this interaction will restore TCR signaling and increase reporter gene expression.
-
Protocol:
-
Seed the PD-L1-expressing antigen-presenting cells (APCs) in a white, clear-bottom 96-well plate and allow them to adhere overnight.
-
The next day, prepare a serial dilution of the test compound.
-
Add the compound dilutions to the wells containing the APCs.
-
Add the PD-1-expressing Jurkat reporter cells to the wells.
-
Co-culture the cells for a specified time (e.g., 6-24 hours) at 37°C.
-
Add a luciferase substrate solution to the wells.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the compound concentration to determine the EC50 value.
-
In Vivo Syngeneic Mouse Tumor Models
These models are essential for evaluating the anti-tumor efficacy of immunotherapy candidates in the context of a competent immune system.
-
Principle: Tumor cells of a specific mouse strain (e.g., MC38 colon adenocarcinoma in C57BL/6 mice) are implanted into mice of the same strain. This ensures that the tumor is not rejected due to histoincompatibility and allows for the study of the interaction between the tumor and the host immune system. The mice are then treated with the test compound, and tumor growth is monitored over time.
-
Protocol:
-
Culture the desired syngeneic tumor cell line (e.g., MC38, CT26).
-
Implant a specific number of tumor cells (e.g., 1 x 10^6) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound according to the desired dosing schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Measure the tumor volume (typically using calipers) and body weight of the mice at regular intervals (e.g., every 2-3 days).
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Tumors and other tissues can be harvested for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes or immunohistochemistry.
-
Conclusion
This compound demonstrates potent in vitro activity as a PD-1/PD-L1 interaction inhibitor. While more in vivo data is needed for a complete picture, its initial characterization places it among a promising class of small molecule immunotherapies. The continued development and rigorous comparison of these molecules, using standardized and well-defined experimental protocols, will be crucial in identifying the next generation of orally available and effective cancer immunotherapies. This guide provides a framework for such comparisons, highlighting the key parameters and methodologies for a comprehensive evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. selleckchem.com [selleckchem.com]
- 5. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. assaygenie.com [assaygenie.com]
A Head-to-Head Comparison of PD-1-IN-22 and Nivolumab: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of the small molecule inhibitor PD-1-IN-22 and the monoclonal antibody nivolumab, both targeting the PD-1/PD-L1 immune checkpoint pathway. This document summarizes key performance data, details experimental methodologies for cited assays, and visualizes relevant biological pathways and workflows to facilitate an objective evaluation of these two distinct therapeutic modalities.
Executive Summary
Nivolumab, a fully human IgG4 monoclonal antibody, is a well-established immunotherapy that has demonstrated significant clinical efficacy across a range of cancers by blocking the interaction between the PD-1 receptor and its ligands, PD-L1 and PD-L2. This compound, in contrast, is a potent, small molecule inhibitor of the PD-1/PD-L1 interaction. While both agents target the same crucial immune checkpoint, their fundamental differences in molecular nature—a large biologic versus a small molecule—confer distinct biochemical properties, pharmacokinetic profiles, and potential therapeutic advantages and disadvantages. This guide aims to provide a data-driven comparison to inform research and development decisions.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and nivolumab. It is important to note that direct head-to-head studies are limited, and data has been compiled from various sources. Experimental conditions should be carefully considered when comparing these values.
Table 1: In Vitro Efficacy and Potency
| Parameter | This compound | Nivolumab |
| Mechanism of Action | Small molecule inhibitor of PD-1/PD-L1 interaction | Human IgG4 monoclonal antibody; blocks PD-1 interaction with PD-L1 and PD-L2[1] |
| Binding Target | PD-1/PD-L1 Interface | PD-1 Receptor[1] |
| IC50 (PD-1/PD-L1 Interaction) | 92.3 nM | Not directly comparable (antibody) |
| Binding Affinity (KD) | Not Available | ~2.6 nM (to activated human T cells) |
| Cellular Activity | Dose-dependently elevates IFN-γ secretion[2] | Potently enhances T-cell responses and cytokine production[] |
Table 2: General Characteristics
| Characteristic | This compound | Nivolumab |
| Molecular Type | Small Molecule | Monoclonal Antibody (IgG4)[1][4] |
| Molecular Weight | Low | ~146 kDa[1] |
| Administration Route | Potentially Oral | Intravenous[5] |
Signaling Pathway and Mechanism of Action
The programmed death-1 (PD-1) receptor, expressed on activated T cells, plays a crucial role in downregulating the immune response. When engaged by its ligands, PD-L1 or PD-L2, which can be expressed on tumor cells, it initiates a signaling cascade that suppresses T-cell proliferation, cytokine release, and cytotoxic activity, thereby allowing cancer cells to evade immune destruction. Both this compound and nivolumab aim to disrupt this immunosuppressive signal, but through different mechanisms.
Nivolumab directly binds to the PD-1 receptor on T cells, preventing its interaction with both PD-L1 and PD-L2. This releases the "brake" on the T cell, restoring its ability to recognize and attack tumor cells. This compound, as a small molecule, is designed to interfere with the protein-protein interaction between PD-1 and PD-L1.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of experimental data. Below are outlines of key experimental protocols relevant to the data presented.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction
This assay is commonly used to screen for and characterize inhibitors of the PD-1/PD-L1 interaction.
Methodology:
-
Plate Preparation: Test compounds, such as this compound, and controls are dispensed into a low-volume microplate.
-
Protein Addition: Tagged recombinant human PD-1 and PD-L1 proteins are added to the wells.
-
Detection Reagent Addition: HTRF detection reagents, typically anti-tag antibodies conjugated to a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore, are added.
-
Incubation: The plate is incubated to allow for protein-protein binding and the Förster Resonance Energy Transfer (FRET) to occur. In the absence of an inhibitor, the proximity of the donor and acceptor fluorophores results in a high FRET signal.
-
Signal Detection: The plate is read on an HTRF-compatible reader.
-
Data Analysis: The inhibition of the HTRF signal by the test compound is used to calculate the IC50 value, representing the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 interaction.
IFN-γ Release Assay
This cell-based assay measures the functional consequence of blocking the PD-1/PD-L1 pathway, which is the enhancement of T-cell effector function, often quantified by the release of interferon-gamma (IFN-γ).
Methodology:
-
Cell Co-culture: A co-culture system is established, typically using:
-
Target Cells: A cancer cell line engineered to express PD-L1 (e.g., Hep3B/OS-8/hPD-L1).
-
Effector Cells: Activated human T cells (e.g., CD3+ T cells).
-
-
Treatment: The co-culture is treated with varying concentrations of the test compound (this compound or nivolumab) or a control.
-
Incubation: The cells are incubated for a period (e.g., 24-72 hours) to allow for T-cell activation and cytokine secretion.
-
Supernatant Collection: The cell culture supernatant is collected.
-
IFN-γ Quantification: The concentration of IFN-γ in the supernatant is measured using a suitable immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based multiplex assay.
-
Data Analysis: The dose-dependent increase in IFN-γ secretion in the presence of the inhibitor is analyzed to determine the potency of the compound in restoring T-cell function.
Conclusion
Nivolumab is a clinically validated, potent monoclonal antibody that has revolutionized cancer treatment. Its large size, however, can limit tumor penetration, and its long half-life can contribute to immune-related adverse events. Small molecule inhibitors like this compound offer potential advantages, including oral bioavailability, better tissue distribution, and potentially a more manageable safety profile due to a shorter half-life.
The available data indicates that this compound is a potent inhibitor of the PD-1/PD-L1 interaction with functional cellular activity. However, a direct and comprehensive comparison with nivolumab is hampered by the limited publicly available preclinical data for this compound. Further studies, including head-to-head in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) modeling, are necessary to fully elucidate the comparative therapeutic potential of this compound. This guide provides a foundational comparison based on current knowledge to aid researchers in the ongoing exploration of novel cancer immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of PD-1-IN-22: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the on-target activity of the small-molecule inhibitor PD-1-IN-22, with a comparative look at other relevant inhibitors. This guide provides a summary of quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures.
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key players in immune checkpoint regulation. The interaction between PD-1 on activated T cells and PD-L1, often overexpressed on tumor cells, leads to the suppression of the T-cell mediated anti-tumor immune response, allowing cancer cells to evade immune surveillance. The development of inhibitors that block this interaction has revolutionized cancer immunotherapy. While monoclonal antibodies have been the mainstay of PD-1/PD-L1 blockade, small-molecule inhibitors are emerging as a promising alternative. This guide focuses on this compound, a potent small-molecule inhibitor of the PD-1/PD-L1 interaction, and provides a comparative overview of its on-target activity.
Comparative On-Target Activity
The on-target activity of this compound and other representative small-molecule PD-1/PD-L1 inhibitors is summarized in the table below. The data is derived from biochemical and cell-based assays designed to measure the potency of these compounds in disrupting the PD-1/PD-L1 interaction and restoring T-cell function.
| Compound | Target | Biochemical Assay (HTRF) IC₅₀ (nM) | Cellular Assay (IFN-γ Secretion) | Reference Compound |
| This compound | PD-L1 | 92.3 | Dose-dependent increase | |
| BMS-1001 | PD-L1 | 0.9 | - | [1] |
| Incyte-011 | PD-L1 | 5.293 | Dose-dependent increase | [1] |
| Incyte-001 | PD-L1 | 11 | No significant increase | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. HTRF (Homogeneous Time-Resolved Fluorescence) is a biochemical assay used to measure protein-protein interactions. IFN-γ (Interferon-gamma) is a key cytokine released by activated T cells, and its secretion is a marker of restored T-cell function.
Signaling Pathway and Mechanism of Action
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation. The binding of PD-L1 on an antigen-presenting cell or a tumor cell to the PD-1 receptor on a T cell initiates a signaling cascade that inhibits T-cell proliferation, cytokine release, and cytotoxic activity. Small-molecule inhibitors like this compound disrupt this interaction, thereby releasing the "brake" on the T-cell and restoring its ability to mount an anti-tumor immune response.
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
This biochemical assay quantitatively measures the ability of a compound to inhibit the interaction between PD-1 and PD-L1 proteins.
Materials:
-
Recombinant human PD-1 protein (e.g., tagged with IgG-Fc)
-
Recombinant human PD-L1 protein (e.g., tagged with 6His)
-
Anti-human IgG-Tb (Terbium cryptate) antibody (donor fluorophore)
-
Anti-6His-d2 antibody (acceptor fluorophore)
-
Assay buffer (e.g., dPBS with 0.1% BSA and 0.05% Tween-20)
-
Test compounds (e.g., this compound)
-
384-well low volume white plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a small volume (e.g., 4 µL) of the PD-L1-His protein solution to the wells of the 384-well plate.
-
Add the test compounds to the wells containing PD-L1-His and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Add the PD-1-Ig protein solution (e.g., 1 µL) to the wells and incubate for another defined period (e.g., 15 minutes) at room temperature.
-
Prepare a detection mixture containing the anti-human IgG-Tb and anti-6His-d2 antibodies in HTRF detection buffer.
-
Add the detection mixture (e.g., 5 µL) to all wells.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature, protected from light.
-
Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC₅₀ value of the test compound by plotting the HTRF ratio against the compound concentration.
Cell-Based IFN-γ Secretion Assay
This cellular assay assesses the functional effect of a PD-1/PD-L1 inhibitor by measuring the restoration of T-cell activity, indicated by the secretion of IFN-γ.
Materials:
-
A human cancer cell line engineered to express human PD-L1 (e.g., Hep3B/OS-8/hPD-L1).
-
Human CD3+ T cells (e.g., isolated from peripheral blood mononuclear cells - PBMCs).
-
Culture medium (e.g., RPMI-1640 supplemented with 10% FBS).
-
Test compounds (e.g., this compound).
-
Human IFN-γ ELISA kit.
-
96-well cell culture plates.
Procedure:
-
Seed the PD-L1 expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
On the day of the co-culture, add the freshly isolated CD3+ T cells to the wells containing the cancer cells.
-
Immediately add the test compounds at various concentrations to the co-culture.
-
Incubate the co-culture plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
Plot the IFN-γ concentration against the compound concentration to determine the dose-dependent effect of the inhibitor on T-cell activation.
Caption: Experimental workflow for the cell-based IFN-γ secretion assay.
Conclusion
This compound is a potent small-molecule inhibitor of the PD-1/PD-L1 interaction, as demonstrated by its low nanomolar IC₅₀ in biochemical assays. Importantly, it shows functional activity in a cellular context by promoting IFN-γ secretion in a co-culture model, indicating its ability to restore T-cell function. The provided experimental protocols offer a framework for the in-house evaluation and comparison of this compound and other small-molecule inhibitors targeting this critical immune checkpoint. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound.
References
Small Molecule PD-1/PD-L1 Inhibitors: A Comparative Analysis in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is rapidly evolving, with a growing interest in small molecule inhibitors targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis. These orally bioavailable agents offer potential advantages over traditional monoclonal antibodies, including improved tumor penetration and more manageable immune-related adverse events. This guide provides a comparative overview of the preclinical efficacy of emerging small molecule PD-1/PD-L1 inhibitors, with a focus on their performance in models of checkpoint inhibitor resistance.
While direct preclinical data for PD-1-IN-22 in checkpoint inhibitor-resistant models is not publicly available, this guide will focus on available data for other notable small molecule inhibitors, CA-170 and JBI-2174 , to provide a valuable comparative context for researchers in the field.
Comparative Efficacy of Small Molecule PD-1/PD-L1 Inhibitors
The following table summarizes the available preclinical data for CA-170 and JBI-2174. It is important to note that a direct head-to-head comparison is challenging due to variations in experimental designs and the limited public availability of comprehensive datasets.
| Compound | Target(s) | Mechanism of Action | Preclinical Models | Key Efficacy Findings | Status |
| CA-170 | PD-L1, VISTA | Dual inhibitor | Syngeneic mouse models (MC38 colon carcinoma, B16F10 melanoma) | In mice, orally administered CA-170 has been shown to inhibit tumor growth, enhance peripheral T cell activation, and promote the activation of tumor-infiltrating CD8+ T cells in a dose-dependent manner.[1][2] | Phase I clinical trials[2] |
| JBI-2174 | PD-L1 | Oral, brain-penetrant inhibitor | Not specified in publicly available data | In IND-enabling studies for the treatment of solid tumors.[3] | IND-enabling studies |
| This compound | PD-1/PD-L1 | Potent interaction inhibitor (IC50) | Data not publicly available | No in vivo efficacy data in resistant or other models is publicly available. | Preclinical |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments cited in the evaluation of small molecule PD-1/PD-L1 inhibitors.
In Vivo Syngeneic Mouse Tumor Model Protocol
This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of a small molecule inhibitor in a syngeneic mouse model.
1. Cell Culture and Implantation:
-
Murine cancer cell lines (e.g., MC38 colorectal adenocarcinoma, B16-F10 melanoma) are cultured in appropriate media and conditions.
-
Cells are harvested, washed, and resuspended in a suitable buffer (e.g., PBS) or a mixture with an extracellular matrix like Matrigel.
-
A specific number of cells (typically 0.1-1 x 10^6) are injected subcutaneously into the flank of immunocompetent syngeneic mice (e.g., C57BL/6).
2. Tumor Growth Monitoring and Treatment Administration:
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
The small molecule inhibitor is administered orally at specified doses and schedules. A vehicle control is administered to the control group.
3. Efficacy Assessment:
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.
4. Pharmacodynamic and Immune Cell Analysis:
-
Tumors and spleens may be harvested for analysis of immune cell infiltration (e.g., CD8+ T cells, regulatory T cells) by flow cytometry or immunohistochemistry.
-
Blood samples can be collected to measure cytokine levels.
In Vitro T-Cell Activation Assay
This assay assesses the ability of a compound to restore T-cell function in the presence of PD-L1.
1. Co-culture Setup:
-
Effector T-cells (e.g., human peripheral blood mononuclear cells or a T-cell line like Jurkat) are co-cultured with target cells expressing PD-L1 (e.g., a cancer cell line or engineered cells).
-
The small molecule inhibitor is added to the co-culture at various concentrations.
2. Measurement of T-Cell Activation:
-
After a set incubation period, T-cell activation is measured by quantifying:
-
Cytokine production (e.g., IFN-γ, IL-2) in the supernatant using ELISA.
-
T-cell proliferation using assays like CFSE dilution.
-
Expression of activation markers (e.g., CD69, CD25) on T-cells by flow cytometry.
-
Visualizing Mechanisms and Pathways
Understanding the underlying biological pathways and experimental workflows is critical for drug development. The following diagrams, generated using the DOT language, illustrate key concepts.
Caption: PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
Caption: Experimental workflow for preclinical evaluation of small molecule PD-1/PD-L1 inhibitors.
Caption: Mechanism of action of small molecule inhibitors that induce PD-L1 dimerization.
Conclusion
Small molecule inhibitors of the PD-1/PD-L1 pathway represent a promising class of cancer immunotherapies. While the publicly available preclinical data for specific compounds like this compound, especially in the context of checkpoint inhibitor resistance, is limited, the progress of molecules like CA-170 and JBI-2174 into or towards clinical trials underscores the potential of this therapeutic modality. Further research and transparent data sharing will be crucial to fully understand the efficacy and potential of these agents in overcoming resistance to current immunotherapies. Researchers are encouraged to consult the latest publications and conference proceedings for the most up-to-date information in this rapidly advancing field.
References
Comparative Analysis: PD-1-IN-22 and Atezolizumab in PD-1/PD-L1 Pathway Inhibition
In the landscape of cancer immunotherapy, the inhibition of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) signaling pathway has emerged as a cornerstone of treatment for a multitude of malignancies. This guide provides a comparative analysis of two distinct inhibitors of this pathway: PD-1-IN-22, a small molecule inhibitor, and Atezolizumab, a well-established monoclonal antibody. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their mechanisms, in vitro and in vivo activities, and the experimental methodologies used for their characterization.
Introduction to PD-1/PD-L1 Inhibition
The interaction between the PD-1 receptor, expressed on activated T cells, and its ligand, PD-L1, often overexpressed on tumor cells, leads to the suppression of T-cell-mediated immune responses, allowing cancer cells to evade immune surveillance.[1][2][3] Both small molecules and monoclonal antibodies have been developed to disrupt this interaction, thereby restoring anti-tumor immunity.
Mechanism of Action
This compound is a potent small molecule inhibitor designed to block the protein-protein interaction between PD-1 and PD-L1.[4][5] Small molecules have the potential for oral bioavailability and may offer different pharmacokinetic and pharmacodynamic profiles compared to large molecule biologics.
Atezolizumab is a humanized IgG1 monoclonal antibody that selectively targets PD-L1.[6][7][8][9] By binding to PD-L1 on the surface of tumor cells and tumor-infiltrating immune cells, atezolizumab prevents its interaction with both the PD-1 and B7.1 receptors on T cells.[6][8][9] This blockade removes the inhibitory signal, thereby reactivating T cells to recognize and eliminate cancer cells.[10] The Fc region of atezolizumab has been engineered to prevent antibody-dependent cell-mediated cytotoxicity (ADCC).[11]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and atezolizumab, comparing their in vitro efficacy and binding affinities.
| Inhibitor | Assay Type | Metric | Value | Cell Line/System |
| This compound | PD-1/PD-L1 Interaction Assay | IC50 | 92.3 nM | Not Specified |
| PD-1/PD-L1 Interaction Assay | IC50 | 0.732 µM | Not Specified | |
| Atezolizumab | PD-1/PD-L1 Blockade Reporter Assay | EC50 | 6.46 ng/ml | PD-1 expressing reporter cells |
Table 1: In Vitro Potency of this compound and Atezolizumab.
| Inhibitor | Ligand | Assay Type | Metric | Value |
| Atezolizumab | Dimeric PD-L1 | Not Specified | K D | 0.19 nM |
| Monomeric PD-L1 | Not Specified | K D | 0.62 nM | |
| Glycosylated PD-L1 | Not Specified | K D | 4.7 nM | |
| Non-glycosylated PD-L1 | Not Specified | K D | 17.8 nM | |
| PD-L1 | Surface Plasmon Resonance (SPR) | K D | 1.75 nM | |
| PD-L1 | Surface Plasmon Resonance (SPR) | K D | 0.667 nmol/L |
Table 2: Binding Affinity of Atezolizumab to PD-L1.
In Vivo Experimental Data
This compound: Publicly available in vivo efficacy data for this compound is limited. One source indicates that it dose-dependently elevates IFN-γ secretion in a co-culture model of Hep3B/OS-8/hPD-L1 and CD3 T cells, suggesting its potential to enhance anti-tumor immune responses.[4]
Atezolizumab: Atezolizumab has demonstrated significant anti-tumor activity in various preclinical cancer models.
| Cancer Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MC38 colorectal cancer | 10 mg/kg, q3d x 6 | 68% | [6] |
| CT26-hPD-L1 tumors | 3 mg/kg | Significant inhibition | [1] |
Table 3: In Vivo Efficacy of Atezolizumab in Syngeneic Mouse Models.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PD-1/PD-L1 signaling pathway, the mechanism of action of the inhibitors, and a general workflow for evaluating PD-1/PD-L1 blockade.
Caption: PD-1/PD-L1 signaling pathway leading to T cell inhibition.
Caption: Mechanism of action of Atezolizumab and this compound.
References
- 1. In vitro and in vivo studies of plant-produced Atezolizumab as a potential immunotherapeutic antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Frontiers | Preclinical Characterization of a Novel Anti-Cancer PD-L1 Inhibitor RPH-120 [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PD-1/PD-L1-IN-22|T63607|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 6. biorxiv.org [biorxiv.org]
- 7. In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]
- 10. crownbio.com [crownbio.com]
- 11. abmole.com [abmole.com]
Validating Biomarkers for Novel PD-1 Inhibitors: A Comparative Guide for PD-1-IN-22
For Researchers, Scientists, and Drug Development Professionals
Introduction: The development of immune checkpoint inhibitors targeting the Programmed Death-1 (PD-1) pathway has revolutionized cancer therapy. As novel agents such as PD-1-IN-22, a potent small molecule inhibitor of the PD-1/PD-L1 interaction, emerge, the robust validation of predictive biomarkers is critical for patient selection and clinical success. This guide provides a framework for evaluating and comparing the performance of key biomarkers for a new PD-1 inhibitor, using this compound as a case study. Due to the limited public data on this compound, this guide leverages comparative data from established anti-PD-1 antibodies, Pembrolizumab and Nivolumab, to illustrate the validation process.
Comparative Biomarker Performance
The predictive utility of biomarkers for anti-PD-1 therapy can vary by cancer type and the specific inhibitor. Below is a summary of commonly evaluated biomarkers and their general performance with established PD-1 inhibitors. This table serves as a template for organizing future validation data for this compound.
| Biomarker | Established PD-1 Inhibitors (Pembrolizumab, Nivolumab) | This compound (Hypothetical Data) |
| PD-L1 Expression | Tumor Proportion Score (TPS) or Combined Positive Score (CPS): Higher expression is generally associated with a greater likelihood of response in several cancers, including non-small cell lung cancer (NSCLC) and melanoma.[1][2][3] However, responses can be observed in patients with low or negative PD-L1 expression.[3][4] | Data to be determined through clinical trials. |
| Tumor Mutational Burden (TMB) | High TMB (≥10 mutations/megabase): Generally associated with improved response rates to PD-1 inhibitors across various solid tumors.[5][6][7][8] This is thought to be due to an increased number of neoantigens.[9] | Data to be determined through genomic analysis of patient cohorts. |
| Microsatellite Instability (MSI) | MSI-High (MSI-H) or deficient Mismatch Repair (dMMR): A strong predictor of response to PD-1 inhibitors, particularly in colorectal and endometrial cancers.[10][11] MSI-H tumors often have a high TMB.[10] | Data to be determined through MSI testing in clinical trial participants. |
| Tumor-Infiltrating Lymphocytes (TILs) | Presence of CD8+ T cells in the tumor microenvironment: A high density of pre-existing CD8+ T cells is often associated with a better response to anti-PD-1 therapy. | Data to be determined through multiplex immunofluorescence or flow cytometry of tumor biopsies. |
Key Experimental Protocols
Accurate and reproducible biomarker assessment is fundamental to their clinical utility. Detailed methodologies for the key experiments are outlined below.
PD-L1 Immunohistochemistry (IHC)
Objective: To determine the expression level of PD-L1 protein in tumor tissue.
Methodology:
-
Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are mounted on charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a validated buffer solution (e.g., citrate buffer, pH 6.0) to unmask the PD-L1 epitope.
-
Peroxidase Block: Endogenous peroxidase activity is quenched using a hydrogen peroxide solution.
-
Primary Antibody Incubation: Slides are incubated with a specific anti-PD-L1 monoclonal antibody (e.g., clones 22C3, 28-8, SP142, or SP263).[12][13]
-
Detection System: A polymer-based detection system with a secondary antibody conjugated to horseradish peroxidase (HRP) is applied.
-
Chromogen: The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antibody-antigen reaction.
-
Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.
-
Scoring: A pathologist scores the percentage of viable tumor cells showing partial or complete membrane staining at any intensity (Tumor Proportion Score, TPS) or the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) relative to the total number of viable tumor cells (Combined Positive Score, CPS).[12]
Tumor Mutational Burden (TMB) Analysis by Next-Generation Sequencing (NGS)
Objective: To quantify the number of somatic mutations per megabase of the tumor genome.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from FFPE tumor tissue and a matched normal blood or tissue sample.
-
Library Preparation: DNA is fragmented, and sequencing adapters are ligated to the fragments to create a sequencing library.
-
Target Enrichment:
-
Whole Exome Sequencing (WES): The "gold standard" for TMB assessment, involving the capture and sequencing of all protein-coding regions of the genome.[14]
-
Targeted Gene Panels: A more cost-effective and faster approach that sequences a predefined set of cancer-related genes. The panel size should be large enough (typically >1 Mb) to provide an accurate estimate of TMB.[15][16]
-
-
Sequencing: The prepared libraries are sequenced on a high-throughput NGS platform.
-
Bioinformatic Analysis:
-
Sequencing reads are aligned to the human reference genome.
-
Somatic mutations (single nucleotide variants and small insertions/deletions) are identified by comparing the tumor sequence to the matched normal sequence to filter out germline variants.
-
The total number of qualifying somatic mutations is divided by the size of the coding region sequenced (in megabases) to calculate the TMB (mut/Mb).
-
Microsatellite Instability (MSI) Analysis
Objective: To detect instability in microsatellite regions of the tumor DNA, indicative of a deficient mismatch repair (dMMR) system.
Methodology:
-
PCR-based method:
-
DNA is extracted from tumor and matched normal tissue.
-
A panel of microsatellite markers (typically 5 or more, including mononucleotide repeats like BAT-25 and BAT-26) is amplified by PCR.
-
The sizes of the PCR products from the tumor and normal DNA are compared using capillary electrophoresis.
-
MSI-High is defined by instability at ≥2 of the 5 markers.
-
-
NGS-based method:
-
MSI status can be determined from WES or targeted panel sequencing data by computationally analyzing the length of microsatellite repeats at thousands of loci across the genome.
-
Multiplex Immunofluorescence (mIF) for Tumor-Infiltrating Lymphocytes (TILs)
Objective: To identify and quantify different immune cell populations within the tumor microenvironment.
Methodology:
-
Specimen Preparation: FFPE tumor tissue sections are prepared as for standard IHC.
-
Sequential Staining and Signal Amplification:
-
The protocol involves iterative cycles of primary antibody incubation, secondary antibody-HRP conjugate binding, and tyramide signal amplification (TSA) with different fluorophores.
-
After each cycle, the antibodies are stripped from the tissue, leaving the fluorophore covalently bound.
-
-
Panel of Antibodies: A panel of antibodies is used to identify different cell types, for example:
-
Pan-cytokeratin to identify tumor cells.
-
CD8 to identify cytotoxic T cells.
-
CD4 to identify helper T cells.
-
FoxP3 to identify regulatory T cells.
-
CD68 to identify macrophages.
-
-
Imaging: Slides are imaged using a multispectral imaging system that can separate the signals from the different fluorophores.
-
Image Analysis: Specialized software is used to segment the tissue into different compartments (e.g., tumor, stroma) and to quantify the number and density of each immune cell type in different regions.[17][18]
Visualizing Pathways and Workflows
PD-1/PD-L1 Signaling Pathway and Inhibition
Caption: PD-1/PD-L1 signaling pathway and mechanism of action of this compound.
Experimental Workflow for Biomarker Validation
Caption: General experimental workflow for validating predictive biomarkers.
References
- 1. Predictive value of PD-L1 expression in response to immune checkpoint inhibitors for esophageal cancer treatment: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trial Yields Positive Data on Pembrolizumab for Lung Cancer - NCI [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Biomarkers for Nivolumab - Personalized Medicine in Oncology [personalizedmedonc.com]
- 5. Tumour mutational burden as a biomarker for immunotherapy: Current data and emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating Tumour Mutational Burden as a Key Biomarker in Personalized Cancer Immunotherapy: A Pan-Cancer Systematic Review [mdpi.com]
- 7. Tumor Mutational Burden: An Important Biomarker for Cancer Immunotherapy | Canary Onco [canaryonco.com]
- 8. medpagetoday.com [medpagetoday.com]
- 9. mdpi.com [mdpi.com]
- 10. Microsatellite instability is a biomarker for immune checkpoint inhibitors in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mayocliniclabs.com [mayocliniclabs.com]
- 13. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor Mutational Burden (TMB) as a Predictive Biomarker in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nonacus.com [nonacus.com]
- 16. Tumor Mutational Burden | TMB NGS testing [illumina.com]
- 17. Multiplex quantitative analysis of tumor-infiltrating lymphocytes and immunotherapy outcome in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Comparative Analysis of PD-1-IN-22: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of PD-1-IN-22, a potent small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. Due to the limited public availability of cross-reactivity data for this compound, this guide utilizes data from BMS-202, a well-characterized inhibitor of the same class, as a representative example for comparative purposes.
Introduction to PD-1/PD-L1 Inhibition
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and proliferation. In the tumor microenvironment, cancer cells can upregulate PD-L1, which binds to the PD-1 receptor on activated T-cells, leading to T-cell exhaustion and immune evasion. Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction can restore T-cell function and enhance anti-tumor immunity. This compound has been identified as a potent inhibitor of this interaction, with a reported IC50 of 92.3 nM.
Performance Comparison
While specific cross-reactivity data for this compound is not publicly available, the following table presents a comparative analysis using BMS-202 as a representative small molecule PD-1/PD-L1 inhibitor. This comparison provides insights into the expected selectivity profile of this class of compounds.
| Target | This compound IC50 (nM) | BMS-202 IC50 (nM) | BMS-202 Selectivity vs. Other Targets |
| PD-1/PD-L1 Interaction | 92.3 | 18 | High selectivity for PD-L1 has been demonstrated. |
| PD-L2 | Data not available | No significant binding observed. | Specificity for PD-L1 over the other PD-1 ligand, PD-L2, is a key feature of this inhibitor class. |
| Other Immune Checkpoints (e.g., CTLA-4, TIM-3, LAG-3) | Data not available | Data not available in broad panel screens, but mechanism suggests specificity for the PD-1/PD-L1 axis. | Small molecule inhibitors are designed to target specific protein-protein interactions, suggesting a lower likelihood of off-target effects on other checkpoint pathways compared to some broader-acting agents. |
| Kinase Panel | Data not available | Data not available | The chemical scaffold is not typical of a kinase inhibitor, suggesting a low probability of significant kinase cross-reactivity. |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize small molecule inhibitors of the PD-1/PD-L1 pathway.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to quantify the inhibition of the PD-1/PD-L1 interaction in a biochemical, cell-free format.
Principle: The assay relies on the transfer of energy (FRET) between a donor fluorophore conjugated to one binding partner (e.g., PD-1) and an acceptor fluorophore on the other (e.g., PD-L1). Inhibition of the interaction by a compound like this compound leads to a decrease in the FRET signal.
Protocol:
-
Recombinant human PD-1 (e.g., with a 6His-tag) and PD-L1 (e.g., with an Fc-tag) are used.
-
Serial dilutions of the test compound (e.g., this compound) are prepared in an appropriate assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
The test compound is incubated with the tagged PD-1 and PD-L1 proteins in a low-volume 384-well plate.
-
HTRF detection reagents (e.g., anti-6His antibody labeled with a donor fluorophore and anti-Fc antibody labeled with an acceptor fluorophore) are added.
-
The plate is incubated to allow for binding and FRET to occur.
-
The fluorescence is read on an HTRF-compatible plate reader, and the ratio of acceptor to donor emission is calculated.
-
IC50 values are determined by plotting the HTRF signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.
PD-1/PD-L1 Blockade Reporter Assay
This cell-based assay measures the ability of an inhibitor to block the PD-1/PD-L1 interaction and restore T-cell signaling.
Principle: The assay utilizes two engineered cell lines: an "antigen-presenting cell" (APC) line expressing PD-L1 and a T-cell line expressing PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter (e.g., NFAT). When PD-1 is engaged by PD-L1, reporter gene expression is suppressed. An inhibitor that blocks this interaction will restore T-cell activation and reporter gene expression.
Protocol:
-
PD-L1 expressing APCs are seeded in a 96-well plate.
-
Serial dilutions of the test compound are added to the wells.
-
PD-1 expressing T-cells with the reporter construct are then added to the co-culture.
-
The plate is incubated to allow for cell-cell interaction and T-cell activation.
-
A luciferase substrate is added to the wells.
-
Luminescence, which is proportional to T-cell activation, is measured using a luminometer.
-
EC50 values are calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration.
Visualizations
PD-1 Signaling Pathway
The following diagram illustrates the key components and interactions within the PD-1 signaling pathway.
Caption: PD-1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Inhibitor Screening
This diagram outlines the typical workflow for identifying and characterizing small molecule inhibitors of the PD-1/PD-L1 interaction.
Caption: Workflow for the discovery and characterization of PD-1/PD-L1 small molecule inhibitors.
Safety Operating Guide
Proper Disposal Procedures for PD-1-IN-22
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential safety and logistical information for the proper disposal of PD-1-IN-22, a potent inhibitor of the PD-1/PD-L1 interaction.
Based on the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. [1] This classification is central to its disposal protocol. However, it is crucial to follow standard laboratory safety practices and any local or institutional regulations for chemical waste disposal.
Key Safety and Handling Information
Prior to disposal, it is important to be aware of the handling and storage recommendations for this compound to minimize any potential risks.
| Parameter | Information | Source |
| CAS Number | 2349372-98-9 | [1][2] |
| Molecular Formula | C25H25N5O4 | [1][2] |
| Appearance | Solid. Light yellow to light brown. | [2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
| Handling | Avoid inhalation, and contact with eyes and skin. Avoid dust and aerosol formation. Use in a well-ventilated area. | [1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator. | [1] |
Experimental Protocols
While specific experimental protocols involving this compound will vary, the disposal procedure outlined below should be considered the final step in any such workflow. The key principle is to manage the waste generated from experiments in accordance with its non-hazardous classification.
Disposal Procedures
As a non-hazardous substance, the disposal of this compound is more straightforward than that of hazardous materials. However, diligence and adherence to established laboratory protocols are still necessary.
Step-by-Step Disposal Guidance:
-
Decontamination: All labware and surfaces that have come into contact with this compound should be decontaminated. The SDS for this compound suggests scrubbing surfaces and equipment with alcohol.[1]
-
Waste Collection:
-
Solid Waste: Unused or waste this compound powder, along with any contaminated consumables (e.g., weigh boats, pipette tips, gloves), should be collected in a designated, clearly labeled waste container for non-hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for non-hazardous liquid chemical waste. It is important not to mix this with other waste streams, particularly hazardous ones.
-
-
Labeling: All waste containers must be clearly labeled with the contents ("Waste this compound" or similar) and explicitly marked as "non-hazardous."
-
Storage Pending Disposal: Store the sealed waste containers in a designated and secure area away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the non-hazardous chemical waste through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor. Always follow your institution's specific procedures for waste pickup and disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is based on the available Safety Data Sheet for this compound. It is the user's responsibility to develop proper methods of handling and personal protection based on the actual conditions of use and to comply with all local, state, and federal regulations regarding waste disposal.
References
Personal protective equipment for handling PD-1-IN-22
Essential Safety and Handling Guide for PD-1-IN-22
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper management of this potent research compound.
Compound Information
This compound is a potent inhibitor of the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) interaction, with an IC50 of 92.3 nM.[1] As a biologically active small molecule, it requires careful handling to minimize exposure, regardless of its classification as a non-hazardous substance.[2]
| Property | Value |
| Molecular Formula | C25H25N5O4 |
| CAS Number | 2349372-98-9 |
| Appearance | Solid |
| Color | Light yellow to light brown |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month |
Source: MedchemExpress[1], ChemScene[2]
Personal Protective Equipment (PPE) and Engineering Controls
While this compound is not classified as a hazardous substance, standard laboratory best practices for handling potent compounds of unknown long-term toxicity should be strictly followed.[2] The following table outlines the recommended PPE and engineering controls.
| Protection Type | Recommendation | Details |
| Engineering Controls | Fume Hood or Ventilated Enclosure | Always handle the solid compound and prepare solutions in a certified chemical fume hood or other ventilated enclosure to avoid inhalation of dust or aerosols.[2] |
| Safety Shower & Eyewash Station | Ensure a safety shower and eyewash station are readily accessible in the work area.[2] | |
| Eye Protection | Safety Goggles with Side-Shields | Wear safety goggles with side-shields to protect against splashes or airborne particles.[2] |
| Hand Protection | Protective Gloves | Wear standard laboratory nitrile or latex gloves. Change gloves immediately if contaminated. |
| Skin and Body Protection | Impervious Clothing | A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[2] |
| Respiratory Protection | Suitable Respirator | A NIOSH-approved respirator is recommended when handling large quantities of the solid compound or when adequate ventilation is not available.[2] |
Source: ChemScene Safety Data Sheet[2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
